Elpamotide
Description
VEGFR2-169 is under investigation in clinical trial NCT00655785 (Antiangiogenic Peptide Vaccine Therapy With Gemcitabine in Treating Patient With Pancreatic Cancer (Phase1/2)).
This compound is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.
Structure
2D Structure
Properties
CAS No. |
673478-49-4 |
|---|---|
Molecular Formula |
C47H76N16O13 |
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |
InChI Key |
ZAJHBCDPAUKEPU-GIKXZWSFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RFVPDGNRI |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine elpamotide RFVPDGNRI VEGFR2-169 peptide |
Origin of Product |
United States |
Foundational & Exploratory
Famotidine's Mechanism of Action on Parietal Cells: A Technical Guide
Introduction
Famotidine is a potent and highly selective histamine H2 receptor antagonist.[1][2] Its primary pharmacological action is the inhibition of gastric acid secretion, which has made it a cornerstone in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions like Zollinger-Ellison syndrome.[][4] This technical guide provides an in-depth examination of the molecular mechanism by which famotidine exerts its effects on gastric parietal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
The secretion of gastric acid (HCl) by parietal cells is a complex process regulated by multiple signaling pathways, including those initiated by histamine, gastrin, and acetylcholine.[5][6] Histamine, released from adjacent enterochromaffin-like (ECL) cells, is considered the final common mediator that directly stimulates parietal cells to produce acid.[6][7]
Famotidine's mechanism of action is centered on its role as a competitive antagonist at the histamine H2 receptor, which is located on the basolateral membrane of parietal cells.[2][][4]
-
Receptor Binding : Famotidine selectively and reversibly binds to the H2 receptor.[8][9] By occupying the receptor's binding site, it prevents the endogenous agonist, histamine, from binding and initiating its downstream signaling cascade.[2][10] This action is competitive, meaning the degree of inhibition is dependent on the concentrations of both famotidine and histamine.
-
Inhibition of the Gs-Protein Pathway : The histamine H2 receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs).[5] When histamine binds, it activates the Gs protein. Famotidine, by blocking histamine binding, prevents this activation.[2]
-
Suppression of Adenylate Cyclase and cAMP : The activated Gs protein normally stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] By preventing Gs protein activation, famotidine effectively inhibits adenylate cyclase activity, leading to a significant reduction in intracellular cAMP levels within the parietal cell.[2][11]
-
Reduced Protein Kinase A (PKA) Activation : cAMP acts as a crucial second messenger, and its primary target in this pathway is Protein Kinase A (PKA).[2] The decrease in intracellular cAMP levels caused by famotidine leads to reduced activation of PKA.
-
Downregulation of the H+/K+ ATPase (Proton Pump) : Activated PKA phosphorylates various proteins that ultimately lead to the translocation and activation of the H+/K+ ATPase enzyme, also known as the proton pump.[2][5] This pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.[5][12] By inhibiting PKA activation, famotidine diminishes the stimulation of the proton pump, thereby decreasing the secretion of gastric acid.[2][8]
Famotidine's action effectively reduces both the volume and the acid concentration of gastric secretions.[][13] It suppresses basal and nocturnal acid secretion, as well as secretion stimulated by food, pentagastrin, caffeine, and insulin.[1][4][13]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Famotidine Action
The following diagram illustrates the molecular cascade within the parietal cell that is inhibited by famotidine.
Caption: Famotidine competitively blocks the H2 receptor, inhibiting the cAMP/PKA signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the process for determining the binding affinity of famotidine for the H2 receptor.
Caption: Workflow for determining famotidine's H2 receptor binding affinity using a competitive assay.
Experimental Workflow: Histamine-Stimulated Gastric Acid Secretion Assay
This diagram shows a typical in vivo workflow to measure the effect of famotidine on stimulated acid secretion.
Caption: In vivo workflow for assessing famotidine's inhibition of stimulated gastric acid secretion.
Quantitative Data
The potency and pharmacokinetic properties of famotidine have been well-characterized. The following tables summarize key quantitative data.
Table 1: Comparative Potency and Efficacy
| Parameter | Value | Comparison | Reference |
| Relative Potency | ~20-50x Cimetidine | In inhibiting gastric acid secretion on a weight basis. | [13] |
| ~8-9x Ranitidine | In inhibiting gastric acid secretion on a weight basis. | [1][14] | |
| IC50 | 0.3 µM | For inhibition of histamine-induced adenylate cyclase activation in human fundic membranes. | [11] |
| Dose-Response | 60% Inhibition | With 5 mg oral dose of famotidine on pentagastrin-stimulated secretion. | |
| 70% Inhibition | With 10 mg oral dose of famotidine on pentagastrin-stimulated secretion. | [15] | |
| 90% Inhibition | With 20 mg oral dose of famotidine on pentagastrin-stimulated secretion. | [15] | |
| Duration of Action | 10 - 12 hours | Antisecretory effect following a therapeutic dose. | [1][][4] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Description | Reference |
| Bioavailability (Oral) | 40% - 45% | The fraction of the administered dose that reaches systemic circulation. | [4] |
| Onset of Action (Oral) | Within 1 hour | Time to initial antisecretory effect. | [1][4] |
| Peak Effect (Oral) | 1 - 3 hours | Time to maximum inhibition of acid secretion. | [1][4] |
| Peak Effect (IV) | ~30 minutes | Time to maximum effect after intravenous administration. | [4] |
| Plasma Protein Binding | 15% - 20% | The extent to which famotidine binds to proteins in the blood plasma. | [][4] |
| Elimination Half-Life | 2.5 - 3.5 hours | Time required for the plasma concentration to reduce by half. | [][4] |
| Metabolism | Minimal | Primarily metabolized by the CYP1A2 enzyme system. | [][4] |
Experimental Protocols
Competitive H2 Receptor Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of famotidine for the H2 receptor using a radiolabeled ligand.
-
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably transfected with the human histamine H2 receptor.
-
Radioligand: [3H]Tiotidine (a potent H2 antagonist).
-
Test Compound: Famotidine, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
-
-
Methodology:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of [3H]Tiotidine (typically near its Kd value), and varying concentrations of unlabeled famotidine (from 10^-12 M to 10^-5 M).
-
Incubation: Add the membrane preparation (e.g., 20-50 µg of protein) to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C to prevent ligand internalization) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).[16]
-
Determination of Non-Specific Binding: A set of control tubes containing a high concentration of an unlabeled H2 antagonist (e.g., 10 µM ranitidine) is included to measure non-specific binding.
-
Determination of Total Binding: A set of control tubes without any unlabeled competitor is used to measure total binding.
-
Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[17]
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any trapped, non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[17]
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the famotidine concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of famotidine that inhibits 50% of specific radioligand binding).[17]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Pentagastrin-Stimulated Gastric Acid Secretion Assay (Human Model)
This protocol describes an in vivo method to quantify the inhibitory effect of famotidine on gastric acid secretion.
-
Subjects: Healthy human volunteers.
-
Materials:
-
Famotidine (e.g., 20 mg oral tablet) and a matching placebo.
-
Pentagastrin (a synthetic gastrin analog) for infusion.
-
Nasogastric tube.
-
Aspiration equipment.
-
Titration equipment (pH meter, burette with 0.1 N NaOH).
-
-
Methodology:
-
Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach to allow for complete aspiration of gastric contents.
-
Basal Secretion: Collect basal gastric acid for a period of 60 minutes, aspirating samples every 15 minutes to measure the basal acid output (BAO).
-
Drug Administration: Administer a single oral dose of famotidine or placebo in a randomized, double-blind fashion.[15]
-
Stimulation: After a set period following drug administration (e.g., 90-120 minutes), begin a continuous intravenous infusion of pentagastrin to stimulate acid secretion.[15][18]
-
Sample Collection: Continue to collect gastric juice by aspiration in 15-minute intervals for the duration of the pentagastrin infusion (e.g., 2 hours).[15]
-
Analysis:
-
Measure the volume of each 15-minute sample.
-
Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0.
-
Calculate the acid output for each interval (volume × concentration).
-
-
Data Interpretation:
-
Calculate the total acid output during the stimulation period for both the famotidine and placebo groups.
-
Determine the percentage inhibition of acid secretion by comparing the output of the famotidine group to the placebo group.
-
Plot acid output over time to visualize the onset and duration of the inhibitory effect.
-
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 4. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Histamine and gastric acid secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Famotidine - Wikipedia [en.wikipedia.org]
- 9. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Demystifying H2 receptor antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 11. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastric parietal cell: Significance and symbolism [wisdomlib.org]
- 13. droracle.ai [droracle.ai]
- 14. Famotidine in the therapy of gastric hypersecretory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 18. Is pentagastrin-stimulated secretion mediated by histamine? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Famotidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famotidine is a potent and highly selective histamine H2 receptor antagonist.[1] Its primary pharmacodynamic effect is the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of famotidine, including its mechanism of action, receptor binding kinetics, and downstream cellular effects. Detailed experimental protocols for key assays and quantitative data on the potency and efficacy of famotidine are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Mechanism of Action
Famotidine exerts its pharmacological effects through competitive antagonism of the histamine H2 receptor.[3][4] In the physiological state, the binding of histamine to these G-protein coupled receptors on gastric parietal cells initiates a signaling cascade that results in the secretion of gastric acid. Famotidine, by competitively blocking this interaction, effectively curtails this acid secretion process.[5][6] It has been demonstrated to be a more potent H2-receptor antagonist than cimetidine and ranitidine.[1]
Signaling Pathway
The binding of histamine to the H2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of hydrogen ions into the gastric lumen. Famotidine's blockade of the H2 receptor interrupts this entire cascade, leading to decreased proton pump activity and a subsequent reduction in gastric acid output.
Quantitative Pharmacodynamic Parameters
The potency and affinity of famotidine for the histamine H2 receptor have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for famotidine and comparator H2 receptor antagonists.
Table 1: Receptor Binding Affinity (Ki) and Inhibitory Potency (IC50)
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |
| Famotidine | Histamine H2 | Radioligand Binding ([3H]tiotidine) | 14 | - | [2] |
| Famotidine | Histamine H2 | Adenylate Cyclase Inhibition | - | 0.3 | [3] |
| Famotidine | Histamine H2 | Neutrophil cAMP Assay | - | 0.024 | [6] |
| Famotidine | Histamine H2 | Eosinophil cAMP Assay | - | 0.158 | [6] |
| Cimetidine | Histamine H2 | Radioligand Binding ([3H]tiotidine) | 586 | - | [2] |
| Ranitidine | Histamine H2 | - | - | - | [1] |
Table 2: In Vivo Potency for Inhibition of Gastric Acid Secretion
| Compound | Species | Model | Relative Potency (vs. Cimetidine) | Relative Potency (vs. Ranitidine) | Reference(s) |
| Famotidine | Human | Pentagastrin-stimulated | ~40x | ~8x | [1] |
| Famotidine | Dog | Histamine-stimulated | - | - | [8] |
Experimental Protocols
In Vitro Histamine H2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H2 receptor.
Objective: To determine the Ki of a test compound for the histamine H2 receptor.
Materials:
-
Membrane preparation from cells expressing histamine H2 receptors (e.g., guinea pig cerebral cortex).
-
[3H]tiotidine (radioligand).
-
Test compound (e.g., famotidine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the membrane preparation, a fixed concentration of [3H]tiotidine, and either buffer (for total binding), a saturating concentration of a known H2 antagonist (for non-specific binding), or the test compound.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 40 minutes).[9]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Gastric Acid Secretion in a Canine Model
The Heidenhain pouch dog model is a classic in vivo preparation for studying gastric acid secretion.
Objective: To evaluate the effect of a test compound on histamine-stimulated gastric acid secretion.
Animal Model:
-
Dogs surgically prepared with a Heidenhain pouch, which is a vagally denervated pouch of the fundic stomach with a cannula for collecting gastric secretions.[10]
Procedure:
-
Following a fasting period, collect basal gastric secretions from the Heidenhain pouch for a defined period.
-
Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.
-
Collect gastric juice samples at regular intervals throughout the histamine infusion.
-
Administer the test compound (e.g., famotidine) intravenously or orally.
-
Continue to collect gastric juice samples at regular intervals.
-
For each sample, measure the volume and determine the acid concentration by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.
-
Calculate the total acid output (volume × concentration) for each collection period.
-
Compare the acid output before and after administration of the test compound to determine the inhibitory effect.
Concluding Remarks
Famotidine is a well-characterized histamine H2 receptor antagonist with a clear pharmacodynamic profile. Its high potency and selectivity contribute to its clinical efficacy in the management of acid-related gastrointestinal disorders. The quantitative data and experimental methodologies presented in this guide offer a foundational understanding for researchers and professionals involved in the study and development of gastric acid suppressants. Further research may continue to explore the nuances of its interaction with the H2 receptor and its potential applications in other therapeutic areas.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
The Discovery and Development of Famotidine: A Technical Overview
Introduction
Famotidine, marketed under brand names such as Pepcid, is a highly potent and selective histamine H2-receptor antagonist.[1][2] Its development marked a significant advancement in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][2] Developed by Yamanouchi Pharmaceutical Co. and patented in 1979, famotidine offered superior potency and a longer duration of action compared to its predecessors, cimetidine and ranitidine.[1][3] This technical guide provides an in-depth overview of the core aspects of famotidine's discovery, mechanism of action, pharmacological profile, and clinical development for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
The development of famotidine was a result of strategic medicinal chemistry efforts to improve upon the first-generation H2-receptor antagonists. The key structural modification involved replacing the imidazole ring found in cimetidine with a 2-guanidinothiazole ring.[1][4] This change in the heterocyclic core of the molecule was instrumental in enhancing its antagonist potency at the H2 receptor. Famotidine proved to be approximately 20 to 50 times more potent than cimetidine and about eight times more potent than ranitidine on a weight basis.[5][6]
The synthesis of famotidine involves a multi-step process. One described method involves the reaction of 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile with sulfamide in a methanolic medium.[7] The process has been refined over the years to improve yield and purity, avoiding cumbersome chromatographic purification steps by using a highly pure iminoether base.[7]
References
- 1. Famotidine - Wikipedia [en.wikipedia.org]
- 2. Famotidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
In-Vitro Binding Affinity of Famotidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro studies investigating the binding affinity of famotidine, a potent histamine H2 receptor antagonist. The document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support further research and drug development efforts.
Introduction to Famotidine and its Primary Target
Famotidine is a highly selective and potent competitive antagonist of the histamine H2 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily located on the basolateral membrane of gastric parietal cells.[2] Activation of the H2 receptor by histamine stimulates a signaling cascade that results in the secretion of gastric acid.[3] By competitively blocking the binding of histamine to the H2 receptor, famotidine effectively reduces both the volume and acidity of gastric secretions.[2] This mechanism of action makes it a widely used therapeutic agent for acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2]
Beyond its antagonist activity, in-vitro studies have demonstrated that famotidine also acts as an inverse agonist at the H2 receptor, meaning it can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[4]
Quantitative Binding Affinity Data
The binding affinity of famotidine for the histamine H2 receptor has been characterized by various in-vitro assays, yielding quantitative parameters such as the inhibition constant (Ki), the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the pA2 value. These values collectively demonstrate the high potency and selectivity of famotidine for its target.
| Parameter | Value | Species/Tissue/Cell Line | Assay Type | Reference |
| pA2 | 8.33 | Guinea Pig Atria | Functional Assay | [5] |
| pA2 | 7.86 | Guinea Pig Papillary Muscle | Functional Assay | [5] |
| pA2 | 7.83 | Isolated Rat Gastric Secretion | Functional Assay | [5] |
| pA2 | 7.71 | Guinea Pig Gallbladder | Functional Assay | [5] |
| IC50 | 33 nM | Not Specified | Not Specified | [6] |
| IC50 | 0.3 µM | Human Fundic Membranes | Adenylate Cyclase Activation Assay | [4] |
| Kd | 14 nM | Not Specified | Not Specified | [6] |
| -log Kb | ~8.5 | CHO cells expressing human H2 receptor | CRE Gene Transcription Assay | [7] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The -log Kb is analogous to the pA2 for a competitive antagonist.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to characterize the binding affinity of famotidine.
Radioligand Binding Assay (Competitive Inhibition)
This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled compound (famotidine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of famotidine for the histamine H2 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the histamine H2 receptor (e.g., HEK293T cells transfected with the human H2 receptor, guinea pig brain cortex).
-
Radioligand: A high-affinity radiolabeled H2 receptor antagonist, such as [³H]tiotidine.[4]
-
Unlabeled Ligand: Famotidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize the cells or tissue in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a known protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand ([³H]tiotidine), typically at or below its Kd value.
-
A range of concentrations of unlabeled famotidine.
-
For determining non-specific binding, a high concentration of an unlabeled H2 receptor antagonist (e.g., 1 µM tiotidine).[8]
-
For determining total binding, add assay buffer instead of an unlabeled ligand.
-
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C to prevent internalization) for a duration sufficient to reach equilibrium (e.g., 40 minutes).[8]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of famotidine to generate a competition curve.
-
Determine the IC50 value (the concentration of famotidine that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Inverse Agonism)
This functional assay is used to determine the ability of a compound to decrease the basal or constitutive activity of a Gs-coupled receptor, such as the H2 receptor.
Objective: To assess the inverse agonist activity of famotidine at the histamine H2 receptor.
Materials:
-
Cell Line: A cell line expressing the histamine H2 receptor (e.g., HEK293T cells transfected with the H2 receptor).
-
Famotidine.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Assay Buffer: e.g., Basal culture medium.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., based on competition for PKA binding).
Protocol:
-
Cell Culture:
-
Culture the cells expressing the H2 receptor to an appropriate confluency.
-
-
Assay Setup:
-
Pre-incubate the cells with 1 mM IBMX in assay buffer for a short period (e.g., 3 minutes) at 37°C.[4]
-
Add varying concentrations of famotidine to the cells.
-
-
Incubation:
-
Incubate the cells with famotidine for a defined period (e.g., 9 minutes) at 37°C.[4]
-
-
cAMP Extraction and Quantification:
-
Terminate the reaction and lyse the cells.
-
Extract the intracellular cAMP.
-
Quantify the cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of famotidine.
-
A concentration-dependent decrease in basal cAMP levels indicates inverse agonist activity.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of famotidine binding to the histamine H2 receptor.
Materials:
-
Purified Receptor: Purified and solubilized histamine H2 receptor.
-
Ligand: Famotidine.
-
Dialysis Buffer: A buffer in which both the protein and ligand are stable and soluble.
-
Isothermal Titration Calorimeter.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the purified H2 receptor and the famotidine solution against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the purified H2 receptor into the sample cell of the calorimeter.
-
Load the famotidine solution into the injection syringe. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the famotidine solution into the protein solution in the sample cell while maintaining a constant temperature.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the famotidine solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.
-
Signaling Pathways and Experimental Workflows
Visual representations of the histamine H2 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay are provided below using the DOT language for Graphviz.
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway leading to cellular responses.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Off-Target Binding Profile
Famotidine is characterized by its high selectivity for the histamine H2 receptor.[7] In-vitro studies and clinical experience have shown that famotidine has a very low affinity for other receptors, including histamine H1 and H3 receptors, as well as adrenergic, cholinergic, and dopaminergic receptors.[5] Furthermore, it does not significantly interact with the cytochrome P450 enzyme system, which minimizes the potential for drug-drug interactions.[3] A comprehensive screening of famotidine against a broad panel of receptors and enzymes would provide a more complete off-target binding profile, but publicly available data from such extensive screens are limited, likely due to the drug's well-established selectivity.
Conclusion
The in-vitro binding affinity studies of famotidine consistently demonstrate its high potency and selectivity for the histamine H2 receptor. The quantitative data derived from radioligand binding assays and functional assays solidify its classification as a potent H2 antagonist. Furthermore, its demonstrated inverse agonist activity provides additional insight into its mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of famotidine and other H2 receptor ligands. The presented signaling pathway and experimental workflow diagrams offer clear visual aids for understanding the molecular and procedural aspects of these studies. Future research could further delineate the nuances of famotidine's biased signaling properties and expand upon its off-target binding profile through comprehensive screening panels.
References
- 1. Clinical pharmacology of famotidine: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tolerability and safety profile of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. amecj.com [amecj.com]
- 7. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacokinetics of Famotidine: Oral vs. Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the pharmacokinetic profiles of oral and intravenous famotidine, a potent histamine H2-receptor antagonist. Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of each route is paramount for optimal clinical application and further drug development.
Core Pharmacokinetic Parameters: A Comparative Analysis
The route of administration significantly influences the bioavailability and onset of action of famotidine. Intravenous administration ensures 100% bioavailability, leading to a more rapid achievement of therapeutic plasma concentrations compared to oral administration, which is subject to incomplete absorption.
Table 1: Summary of Key Pharmacokinetic Parameters of Famotidine (Oral vs. Intravenous)
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | 40-50%[1][2][3][4] | 100% (by definition) |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[1][2][4] | ~30 minutes[3][5][6][7] |
| Elimination Half-Life (t½) | 2.5 - 4 hours[1][2][3][4] | 2 - 4 hours[1][2] |
| Volume of Distribution (Vd) | - | 1.0 - 1.3 L/kg[1][2][3] |
| Plasma Protein Binding | 15 - 22%[1][2][3] | 15 - 22%[1][2][3] |
| Metabolism | Minimal first-pass metabolism; ~30-35% of dose is metabolized[2][4] | ~30-35% of dose is metabolized[2][4] |
| Primary Route of Excretion | Renal[4] | Renal[1][2] |
| Percentage of Unchanged Drug in Urine | 25 - 30%[4][5][6][7] | 65 - 70%[2][4][5][6][7] |
Mechanism of Action: Histamine H2-Receptor Blockade
Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[3][8] This action blocks the downstream signaling cascade that leads to gastric acid secretion.
References
- 1. Clinical pharmacokinetics of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Famotidine Injection (Famotidine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 8. What is the mechanism of Famotidine? [synapse.patsnap.com]
Famotidine's Potential Immunomodulatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine, a potent histamine H2 receptor antagonist, is widely recognized for its role in reducing gastric acid production. However, a growing body of evidence suggests that its pharmacological activities extend beyond the gastrointestinal tract, pointing towards significant immunomodulatory potential. This has been particularly highlighted in the context of systemic inflammatory conditions, such as the cytokine storm observed in severe COVID-19, where famotidine has been observed to attenuate the inflammatory response.[1][2][3] This technical guide provides an in-depth exploration of the core immunomodulatory mechanisms of famotidine, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Core Immunomodulatory Mechanisms
Famotidine's influence on the immune system appears to be multifaceted, primarily revolving around the attenuation of pro-inflammatory cytokine release and the modulation of various immune cell functions. The most prominent proposed mechanism is the activation of the vagus nerve inflammatory reflex.[2][4][5]
Vagus Nerve-Mediated Anti-Inflammatory Reflex
Recent preclinical studies have elucidated a novel mechanism by which famotidine exerts its anti-inflammatory effects. It is proposed that famotidine activates the inflammatory reflex, a neural pathway integrated by the brain that utilizes the vagus nerve to inhibit inflammation.[4][5] This signaling cascade ultimately leads to the inhibition of cytokine production through the activation of the alpha 7 nicotinic acetylcholine receptor (α7nAChR) on immune cells.[5][6] Notably, the anti-inflammatory effects of famotidine were abolished by vagotomy or in α7nAChR knockout mice, strongly supporting the essential role of this pathway.[4][5] Interestingly, these effects appear to be independent of mast cell involvement, as mice lacking mast cells still responded to famotidine.[4][5]
Cytokine Inhibition
A consistent finding across multiple studies is famotidine's ability to reduce the levels of key pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][6] This effect has been demonstrated in animal models of lipopolysaccharide (LPS)-induced cytokine storm.[5][6] Some research also suggests that famotidine may inhibit the production of other inflammatory mediators like C-reactive protein (CRP), ferritin, and procalcitonin.[1] However, its suppressive effects do not appear to extend to all cytokines, with studies showing no significant impact on IL-1β and CXCL1.[5]
Effects on Immune Cells
Famotidine's immunomodulatory actions also involve direct or indirect effects on various immune cell populations:
-
Neutrophils: Famotidine has been shown to slightly reduce the production of reactive oxygen species (O2- and H2O2) by neutrophils in a dose-dependent manner.[7] It may also reduce neutrophil migration.[1] However, it does not seem to impair neutrophil chemotaxis or phagocytosis.[7] Some studies suggest that H2 receptor activation on neutrophils can inhibit their effector functions.[8]
-
Mast Cells: While the vagus nerve-mediated mechanism appears independent of mast cells, famotidine is known to block the release of histamine from these cells.[1][9] This action is consistent with its function as a histamine H2 receptor antagonist.[]
-
Monocytes and Macrophages: Famotidine does not appear to directly antagonize LPS-induced cytokine release from macrophages.[5][6] However, in the context of inflammatory bowel disease models, H2R signaling has been associated with the suppression of TLR-induced cytokine secretion from peripheral blood mononuclear cells (PBMCs), and famotidine could reverse this suppression.[11]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the immunomodulatory effects of famotidine.
Table 1: Effect of Famotidine on Cytokine Levels in LPS-Induced Endotoxemia in Mice
| Cytokine | Administration Route | Dose | Reduction in Serum Levels | Reduction in Spleen Levels | Reference |
| TNF-α | Intraperitoneal (IP) | High Dose | ~40% | ~65% | [5] |
| IL-6 | Intraperitoneal (IP) | High Dose | ~40% | ~50% | [5] |
| TNF-α | Intracerebroventricular (ICV) | 0.4 mg/kg | 75% | 84% | [5][6] |
| IL-6 | Intracerebroventricular (ICV) | 0.4 mg/kg | Dose-dependent reduction | Dose-dependent reduction | [5][6] |
Table 2: Effect of Famotidine on Neutrophil Function in vitro
| Parameter | Famotidine Concentration | Effect | Reference |
| O2- and H2O2 Production | Clinically relevant and 10-100x concentrations | Slight, dose-dependent reduction | [7] |
| Chemotaxis and Phagocytosis | Clinically relevant and 10-100x concentrations | No impairment | [7] |
| Intracellular Calcium Concentration | Clinically relevant and 10-100x concentrations | Dose-dependent attenuation | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
Lipopolysaccharide (LPS)-Induced Cytokine Storm in Mice
This model is widely used to study systemic inflammation and the effects of potential anti-inflammatory agents.
-
Animals: Male C57BL/6 mice are commonly used.[6]
-
Induction of Endotoxemia: A single intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 7 mg/kg is administered to induce a cytokine storm.[5]
-
Famotidine Administration:
-
Sample Collection and Analysis:
-
Surgical Interventions (for mechanistic studies):
In Vitro Neutrophil Function Assays
These assays are used to assess the direct effects of famotidine on neutrophil activity.
-
Cell Source: Human neutrophils are isolated from the peripheral blood of healthy volunteers.[7]
-
Measurement of Reactive Oxygen Species (ROS):
-
Chemotaxis Assay: The ability of neutrophils to migrate towards a chemoattractant (e.g., fMLP) in the presence or absence of famotidine is assessed using a Boyden chamber assay.[7]
-
Phagocytosis Assay: The uptake of opsonized particles (e.g., zymosan) by neutrophils is quantified by microscopy or flow cytometry after incubation with famotidine.[7]
-
Intracellular Calcium Measurement: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and changes in intracellular calcium concentration upon stimulation are monitored using a fluorometer in the presence of famotidine.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Effect of Famotidine on COVID-19: Killing Virus or Opposing ARDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. northwell.edu [northwell.edu]
- 3. Famotidine clinical trial shows COVID-19 symptom reduction | Cold Spring Harbor Laboratory [cshl.edu]
- 4. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm – ScienceOpen [scienceopen.com]
- 5. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of cimetidine, ranitidine, and famotidine on human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcherslinks.com [researcherslinks.com]
- 9. Mast cell activation syndrome - Wikipedia [en.wikipedia.org]
- 11. Histamine Receptor 2 is Required to Suppress Innate Immune Responses to Bacterial Ligands in Patients with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Famotidine in Animal Models of Acid Reflux: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of famotidine in preclinical animal models of acid reflux. Famotidine, a potent and selective histamine H2 receptor antagonist, is a valuable tool for investigating the pathophysiology of gastroesophageal reflux disease (GERD) and for the preclinical assessment of novel therapeutic agents.
Mechanism of Action
Famotidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1] This action blocks the downstream signaling cascade that leads to gastric acid secretion. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA). Ultimately, this results in the suppression of the H+/K+ ATPase proton pump, decreasing the secretion of gastric acid.[1]
Famotidine has been shown to inhibit both basal and stimulated gastric acid secretion.[2] Its antisecretory effect has a rapid onset and a prolonged duration of action.
Signaling Pathway of Famotidine's Action
Caption: Famotidine competitively blocks the histamine H2 receptor on gastric parietal cells, inhibiting the cAMP-PKA signaling pathway and reducing proton pump activity, thereby decreasing gastric acid secretion.
Famotidine Dosage in Animal Models
The following tables summarize reported dosages of famotidine in various animal models. It is crucial to note that the optimal dose can vary depending on the specific animal model, the route of administration, and the experimental endpoint.
Rodent Models (Rat & Mouse)
| Animal Model | Species | Route of Administration | Dosage Range | Key Findings |
| Pyloric Stenosis | Rat | Oral (gavage) | 15 mg/kg/day (for 4 weeks) | Potentiated the increase in G-cell number and serum gastrin levels.[3] |
| HCl-Induced Gastric Lesions | Rat | Intragastric | 0.3 - 10 mg/kg | Reduced deep histologic lesions in the gastric mucosa.[4] |
| Gastric Ulcer Inhibition | Rat | Oral | ED50: 0.03 - 0.6 mg/kg | Demonstrated potent antiulcer effects.[5] |
| Antisecretory Effect | Rat | Oral | ED50: 0.01 - 0.45 mg/kg | Effectively suppressed gastric acid secretion.[5] |
| Alzheimer's Disease Model (Neuroprotection Study) | Mouse | Intraperitoneal | 40 mg/kg/day | Showed improvements in behavior and memory.[6] |
Other Animal Models
| Animal Model | Species | Route of Administration | Dosage | Key Findings |
| Healthy | Dog | Oral | 1.0 mg/kg q12h | Repeated administration led to a diminished effect on intragastric pH. |
| Healthy | Cat | Oral | 0.5 - 1.24 mg/kg twice daily | Showed a decrease in efficacy with prolonged administration. |
Experimental Protocols
Induction of Acute Reflux Esophagitis in Rats (Pylorus and Forestomach Ligation Model)
This surgical model is widely used to induce acute reflux of gastric contents into the esophagus, leading to esophagitis.
Materials:
-
Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
Famotidine solution for administration
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Carefully ligate the pylorus at its junction with the duodenum using a silk suture.
-
Identify the transitional region between the forestomach and the glandular portion of the stomach and ligate it with a silk suture. This prevents the accumulation of gastric contents solely in the forestomach and promotes reflux into the esophagus.
-
Close the abdominal incision with sutures.
-
-
Drug Administration:
-
Immediately after surgery, administer famotidine or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Post-Operative Care: Allow the animals to recover from anesthesia.
-
Euthanasia and Tissue Collection: After a predetermined period (e.g., 4-6 hours), euthanize the rats.
-
Evaluation of Esophageal Injury:
-
Carefully dissect the esophagus and stomach.
-
Open the esophagus longitudinally and gently rinse with saline.
-
Examine the esophageal mucosa for lesions (e.g., erythema, erosions, ulcers) under a dissecting microscope.
-
The severity of esophagitis can be scored based on a predefined scale.
-
Experimental Workflow for Acute Reflux Esophagitis Model
Caption: A typical experimental workflow for inducing acute reflux esophagitis in rats and evaluating the efficacy of famotidine.
Induction of Chronic Acid Reflux in Rats (Cardiomyotomy and Pyloric Ligation)
This model is suitable for studying the long-term effects of acid reflux and the chronic efficacy of therapeutic agents.
Materials:
-
Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic
-
Surgical instruments
-
Famotidine for chronic administration (e.g., in drinking water or via osmotic minipumps)
Procedure:
-
Animal Preparation and Anesthesia: As described in the acute model.
-
Surgical Procedure:
-
Perform a midline laparotomy.
-
Expose the gastroesophageal junction.
-
Perform a longitudinal myotomy of the lower esophageal sphincter (cardiomyotomy) without perforating the mucosa. This weakens the anti-reflux barrier.
-
Ligate the pylorus to increase intragastric pressure and promote reflux.
-
Close the abdominal incision.
-
-
Drug Administration:
-
Initiate chronic famotidine administration. This can be achieved by dissolving the drug in the drinking water or by implanting subcutaneous osmotic minipumps for continuous delivery.
-
-
Long-Term Monitoring:
-
Monitor the animals for a period of weeks to months.
-
Assess for clinical signs of esophagitis (e.g., weight loss, dysphagia).
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals.
-
Collect the esophagus for histological analysis to assess for chronic inflammation, epithelial hyperplasia, and other pathological changes.
-
Data Presentation
All quantitative data, such as lesion scores, inflammatory markers, and physiological measurements, should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
Famotidine is a well-characterized and effective tool for reducing gastric acid secretion in animal models of acid reflux. The protocols and dosage information provided in these application notes offer a foundation for researchers to design and execute robust preclinical studies to investigate the mechanisms of GERD and to evaluate novel therapeutic strategies. It is recommended to perform pilot studies to determine the optimal dose and administration regimen for the specific animal model and experimental objectives.
References
- 1. quora.com [quora.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. [Effect of famotidine on gastrin cell, somatostatin cell, and prostaglandin E2 concentration of stomach in experimental pyloric stenosis model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Famotidine prevents deep histologic lesions induced by 0.6N HCl in rat gastric mucosa: role of parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Neuroprotective Effect of Famotidine in Mouse Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Famotidine Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of famotidine solutions for various laboratory applications. It includes information on the solubility and stability of famotidine, protocols for preparing stock and working solutions, and methods for quality control analysis. The information is intended to guide researchers in accurately preparing famotidine solutions for in vitro and in vivo studies.
Introduction
Famotidine is a potent and selective histamine H2 receptor antagonist.[1][2] It is widely used in research to study gastric acid secretion and for the development of new therapeutic agents for acid-related disorders. Accurate and reproducible experimental results depend on the correct preparation and handling of famotidine solutions. These application notes provide the necessary information to ensure the quality and reliability of famotidine solutions used in a laboratory setting.
Physicochemical Properties of Famotidine
Famotidine is a white to pale yellow crystalline compound.[3] Understanding its solubility and stability is crucial for preparing appropriate solutions.
Solubility
Famotidine's solubility varies significantly depending on the solvent and pH. It is freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.[1][3] The solubility of famotidine in various organic solvents is approximately 30 mg/mL for DMSO and dimethylformamide.[2] The solubility of two polymorphs of famotidine (A and B) increases in the following order for a range of solvents: ethyl acetate < water < 2-propanol < acetonitrile < 1-propanol < ethanol < acetone < methanol.[4][5]
Table 1: Solubility of Famotidine in Various Solvents
| Solvent | Solubility | Reference |
| Glacial Acetic Acid | Freely Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Methanol | Slightly Soluble | [1] |
| Water | Very Slightly Soluble | [1] |
| Ethanol | Practically Insoluble | [1] |
Stability
Famotidine solutions exhibit maximum stability at a pH of approximately 6.5.[6] Famotidine is stable in various intravenous (IV) solutions, including 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (NS), for up to 15 days at room temperature, both protected from and exposed to light.[7] When diluted in most common intravenous solutions, it maintains at least 90% of its initial potency for 7 days at room temperature.[8] Famotidine solutions can be refrigerated and are stable for up to 48 hours.[8] For longer-term storage, famotidine in a crystalline solid form is stable for at least four years at -20°C.[2]
Table 2: Stability of Famotidine Solutions
| Solution | Concentration | Storage Condition | Duration | Stability | Reference |
| D5W and NS | 200 µg/mL | Room Temperature | 15 days | >95% | [7] |
| Common IV solutions | 0.2 mg/mL | Room Temperature | 7 days | >90% | [8] |
| Diluted IV solutions | Not specified | Refrigerated (2-8°C) | 48 hours | Recommended use within this time | [8] |
| Total Parenteral Nutrition (TPN) | 20 mg/L and 40 mg/L | Refrigerated | 7 days | >95% | [9] |
Experimental Protocols
Preparation of a Famotidine Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a concentrated stock solution that can be diluted for various experimental needs.
Materials:
-
Famotidine powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weigh the desired amount of famotidine powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of famotidine.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the famotidine is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for cell culture or other biological assays.
Materials:
-
Famotidine stock solution (10 mg/mL in DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw a vial of the famotidine stock solution at room temperature.
-
Determine the final concentration and volume of the working solution required.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer. For example, to prepare a 100 µM working solution from a 10 mg/mL (~30 mM) stock, a 1:300 dilution is required.
-
Add the appropriate volume of the stock solution to the aqueous buffer. It is important to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent toxicity in biological assays.
-
Prepare fresh working solutions daily.
Quality Control
The concentration and purity of prepared famotidine solutions can be verified using various analytical methods.
Table 3: Analytical Methods for Famotidine Quantification
| Method | Principle | Key Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and detection by UV absorbance. | Mobile phase: Methanol:1% acetic acid (30:70 v/v), Detection at 267 nm. | [10] |
| Spectrophotometry | Measurement of absorbance at a specific wavelength. | UV absorbance maximum at ~265 nm in pH 4.5 phosphate buffer. | [11] |
| Spectrofluorimetry | Measurement of fluorescence intensity of a complex. | Ternary complex with lanthanide ions, excitation at 290 nm, emission at 580 nm. | [12] |
Diagrams
Famotidine Mechanism of Action
Famotidine acts as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells, thereby inhibiting gastric acid secretion.
Caption: Famotidine's inhibitory action on the H2 receptor signaling pathway.
Experimental Workflow for Solution Preparation
This diagram illustrates the general workflow for preparing famotidine solutions for laboratory use, from stock solution preparation to the final working solution.
Caption: General workflow for preparing famotidine solutions.
References
- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and stability characterization of famotidine: Implications in the formulation of a solution dosage form - ProQuest [proquest.com]
- 7. Stability of famotidine in polyvinyl chloride minibags and polypropylene syringes and compatibility of famotidine with selected drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Famotidine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of famotidine in plasma samples. The methods described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed techniques in clinical and preclinical studies.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of famotidine in plasma for pharmacokinetic studies and therapeutic drug monitoring. It offers a balance of sensitivity, simplicity, and cost-effectiveness.
Quantitative Data Summary
| Parameter | HPLC-UV Method 1[1][2] | HPLC-UV Method 2[3] | HPLC-UV with Column Switching[4] |
| Linearity Range | 50 - 1400 ng/mL | 20 - 400 ng/mL | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 151.45 ng/mL[1][2] | 5 ng/mL[3] | 1 ng/mL[4] |
| Lower Limit of Detection (LLOD) | 49.97 ng/mL[1][2] | Not Reported | Not Reported |
| Recovery | 98.06% - 103.56%[1][2] | Complete | Not Reported |
| Intra-day Precision (CV%) | < 10% | < 8%[3] | < 10%[4] |
| Inter-day Precision (CV%) | Not Reported | < 8%[3] | Assessed as consistent[4] |
| Internal Standard | Not specified | Not specified | Specified[4] |
Experimental Protocol: HPLC-UV Method 1 (Methanolic Extraction)
This protocol is based on a straightforward protein precipitation extraction method.[1][2]
1. Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Plasma samples (Rat or Human)
-
Famotidine reference standard
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column
-
Centrifuge
-
Vortex mixer
3. Chromatographic Conditions:
-
Mobile Phase: Water:Methanol:Acetonitrile (70:20:10, v/v/v), pH adjusted to 8
-
Flow Rate: 1.0 mL/min
-
Column: C18
4. Sample Preparation:
-
Transfer 200 µL of plasma sample into an Eppendorf tube.
-
Add 600 µL of methanol to precipitate plasma proteins.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 15,000 rpm for 20 minutes at 4°C.[1]
-
Collect 100 µL of the supernatant and mix with 900 µL of the extraction solvent.
-
Filter the resulting solution through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered sample into the HPLC system.[1]
5. Calibration Curve Preparation:
-
Prepare a stock solution of famotidine (e.g., 5000 µg/mL).
-
Prepare working standards by serially diluting the stock solution to achieve concentrations ranging from 50 to 1400 ng/mL in blank plasma.[1]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
Workflow Diagram: HPLC-UV with Methanolic Extraction
Caption: Workflow for HPLC-UV analysis of famotidine in plasma.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer higher sensitivity and selectivity, making them ideal for studies requiring low detection limits.
Quantitative Data Summary
| Parameter | LC-MS/MS Method 1[5][6] | LC-MS/MS Method 2[7] | LC-MS/MS Method 3[8] | LC-MS/MS Method 4[9][10] |
| Linearity Range | 2.5 - 250.0 ng/mL[5][6] | 0.5 - 500 ng/mL[7] | 1 - 200 ng/mL[8] | 0.631 - 252 ng/mL[9][10] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[5][6] | 0.5 ng/mL[7] | 1 ng/mL[8] | 0.631 ng/mL[10] |
| Recovery | > 80% (Extraction)[5] | Not Reported | Not Reported | 53% - 79% (Extraction)[9] |
| Intra-day Precision (RSD%) | 2.30% - 4.32%[5] | < 10%[7] | Not Reported | < 14%[9] |
| Inter-day Precision (RSD%) | Not Reported | Assessed as consistent[7] | Not Reported | < 14%[9] |
| Internal Standard | Not specified | Specified[7] | D4-famotidine[8] | Carbon-13 labeled famotidine[9][10] |
| Ionization Mode | ESI+[5] | ESI+[7] | ESI+[8] | ESI+[9] |
| MRM Transition (m/z) | Not specified | Not specified | 338.1 → 189.1[8] | Not specified |
Experimental Protocol: LC-MS/MS Method 1 (Protein Precipitation)
This protocol utilizes a simple protein precipitation step followed by sensitive LC-MS/MS detection.[5][6][8]
1. Reagents and Materials:
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma samples (Human or Rat)
-
Famotidine reference standard
-
Internal Standard (e.g., D4-famotidine)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., Venusil XBP Phenyl or Agilent Gemini-NX C18)[5][8]
-
Centrifuge
-
Vortex mixer
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: 0.1% aqueous formic acid and methanol (60:40, v/v)[5]
-
Flow Rate: 0.4 mL/min[8]
-
Column: Venusil XBP Phenyl (100 mm × 2.1 mm, 5 µm)[5] or Agilent Gemini-NX C18[8]
-
Ionization: Electrospray Ionization (ESI), Positive mode[5][8]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 338.1 → 189.1 for Famotidine[8]
4. Sample Preparation:
-
Aliquot plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection or for further drying and reconstitution.
Workflow Diagram: LC-MS/MS with Protein Precipitation
Caption: Workflow for LC-MS/MS analysis via protein precipitation.
Experimental Protocol: LC-MS/MS Method 2 (Solid-Phase Extraction)
This protocol employs solid-phase extraction (SPE) for cleaner sample extracts, which can reduce matrix effects and improve assay robustness.[4][7]
1. Reagents and Materials:
-
Cation-exchange (SCX) solid-phase extraction cartridges[4][7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Ethyl acetate
-
Plasma samples
-
Famotidine reference standard
-
Internal Standard (e.g., Carbon-13 labeled famotidine)[10]
2. Instrumentation:
-
LC-MS/MS system
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Centrifuge, Vortex mixer
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: BDS Hypersil silica[7] or Phenomenex Synergi™ Hydro-RP[9]
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate, pH 8.3)[9]
-
Ionization: Electrospray Ionization (ESI), Positive mode[7][9]
-
Detection: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[9]
4. Sample Preparation (Liquid-Liquid Extraction variation): [9][10]
-
Add 15 µL of internal standard working solution to 150 µL of plasma.
-
Add 50 µL of ammonium hydroxide (22% w/v) and 900 µL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 12,000 x g for 5 minutes at 4°C.[10]
-
Transfer the organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 900 µL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of air at 40°C.[10]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the solution (0.45 µm) and inject 50 µL into the LC-MS system.[10]
Workflow Diagram: LC-MS/MS with Liquid-Liquid Extraction
Caption: Workflow for LC-MS/MS analysis via liquid-liquid extraction.
General Considerations for Method Validation
All analytical methods for the determination of drugs in biological matrices should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected plasma components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of famotidine in human plasma by high performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Gastric pH Modulation Using Famotidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Famotidine is a potent and selective histamine H2 receptor antagonist widely used to decrease gastric acid production.[1][2][3] Its primary application is in the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[3][] In a research context, famotidine serves as a critical tool for studying the physiological and pharmacological aspects of gastric acid secretion and for evaluating the in vivo performance of drug candidates whose absorption may be pH-dependent.[5] These application notes provide detailed protocols for utilizing famotidine to modulate gastric pH in vivo, along with data on its efficacy and mechanism of action.
Mechanism of Action
Famotidine competitively inhibits the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells.[2][] This action blocks the histamine-stimulated pathway of gastric acid secretion. The binding of histamine to H2 receptors normally activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] PKA then phosphorylates proteins that stimulate the H+/K+ ATPase (proton pump), which is responsible for secreting hydrogen ions into the gastric lumen.[2] By blocking this cascade, famotidine effectively reduces both the volume and the acid concentration of gastric secretions.[1][6] Famotidine is noted to be 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine on a weight basis in inhibiting gastric acid secretion.[1][6]
Data Presentation: Dose-Dependent Effects of Famotidine on Gastric pH
The following table summarizes the quantitative effects of famotidine on gastric pH from various in vivo studies. These studies highlight the dose-dependent nature of famotidine's action.
| Animal Model | Famotidine Dose & Route | Time to Peak Effect | Duration of Action | Resulting Gastric pH | Reference |
| Healthy Human Volunteers | 2.5 mg, 5.0 mg, 10.0 mg (Oral) | 1.7 - 4.2 hours | - | pH range 1.4 - 2.3 (vs. 1.0-1.3 for placebo) | [7] |
| Healthy Human Volunteers | 20 mg (Fast-Dissolving Tablet) | - | > 4 hours | Reached pH 4 after 80 minutes | [8] |
| Healthy Human Volunteers | 80 mg/day (40 mg BID) | - | - | pH > 3 for 16.8h; pH > 4 for 16.0h | [9] |
| Healthy Human Volunteers | 80 mg/day (26.6 mg TID) | - | - | pH > 3 for 24h | [9] |
| Healthy Beagle Dogs | 1.0 mg/kg q12h (IV) | - | - | MPT at pH ≥3: 42.2-49.3% | [10] |
| Healthy Beagle Dogs | 1.0 mg/kg loading dose, 8.0 mg/kg/day CRI (IV) | - | - | MPT at pH ≥3: 90.0-96.3% | [10] |
| Healthy Beagle Dogs | 1.0 mg/kg q12h (Oral) | - | Diminished effect over 14 days | Mean pH decreased by 1.63 on days 12-13 vs days 1-2 | [11] |
| Cynomolgus Monkeys, Rats, Dogs | Not specified (used for model validation) | - | - | Used to establish a correlation for a noninvasive breath test | [12] |
| Dogs | Oral Administration | Within 1 hour | ~5 hours | Reached pH 7 | [13] |
| Dogs | Intravenous Administration | Within 10 minutes | ~4 hours | Exceeded pH 7 | [13] |
MPT: Mean Percentage Time; BID: Twice a day; TID: Three times a day; CRI: Continuous Rate Infusion.
Experimental Protocols
Protocol 1: In Vivo Gastric pH Measurement in a Canine Model
This protocol outlines a procedure for measuring gastric pH in dogs following the administration of famotidine. Beagle dogs are a commonly used model.
Materials:
-
Healthy adult beagle dogs
-
Famotidine for injection or oral tablets
-
Sterile saline (0.9% NaCl)
-
Veterinary scale
-
Apparatus for intravenous or oral administration
-
Gastric pH monitoring system (e.g., Bravo™ pH monitoring system or equivalent telemetric capsule; or gastric cannula with pH electrodes)[10][14]
-
Animal restraining device, as needed
-
pH indicator strips (for aspirate confirmation, if applicable)[15][16]
Procedure:
-
Animal Acclimation and Fasting: Acclimate dogs to the study environment. Fast the animals overnight (approximately 12 hours) prior to the experiment, with free access to water, to ensure an empty stomach.
-
Baseline pH Measurement:
-
If using a telemetric capsule, administer the capsule according to the manufacturer's instructions and allow for a baseline recording period (e.g., 24 hours) with saline administration to establish normal gastric pH fluctuations.[10]
-
If using a gastric cannula, collect baseline gastric juice samples or record pH via the indwelling electrode.
-
-
Famotidine Preparation and Administration:
-
Intravenous (IV): Prepare a solution of famotidine in sterile saline. A common dosage is 1.0 mg/kg.[10] Administer as a bolus injection (q12h) or as a continuous rate infusion (CRI) with a loading dose.[10] For a CRI, a loading dose of 1.0 mg/kg followed by 8.0 mg/kg/day has been shown to be effective.[10]
-
Oral: Administer famotidine tablets at a dose of approximately 1.0 mg/kg.[11] Ensure the animal swallows the entire dose.
-
-
Post-Administration pH Monitoring:
-
Continuously record the intragastric pH for the desired study duration (e.g., 24-72 hours) using the indwelling pH monitoring system.[10]
-
If collecting gastric aspirates, do so at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours post-dose). Measure the pH of the aspirate immediately using a calibrated pH meter or validated pH strips.[15][16]
-
-
Data Analysis:
Protocol 2: Evaluation of pH-Dependent Drug Absorption Using a Famotidine-Treated Model
This protocol is designed to assess how an elevation in gastric pH, induced by famotidine, affects the pharmacokinetics of an orally administered investigational drug.
Materials:
-
Famotidine
-
Investigational drug
-
Vehicle for drug administration (e.g., water, methylcellulose solution)
-
Blood collection supplies (syringes, tubes with appropriate anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Study Design: A crossover design is recommended. Each animal will serve as its own control.
-
Phase 1 (Control): Animals receive the investigational drug in the vehicle.
-
Phase 2 (Famotidine Treatment): After a suitable washout period, the same animals are pre-treated with famotidine before receiving the investigational drug.
-
-
Famotidine Pre-treatment: Administer famotidine orally or intravenously at a dose known to elevate gastric pH (see table above). The timing is critical; for oral famotidine, administer it approximately 1-2 hours before the investigational drug to ensure peak effect.[1]
-
Investigational Drug Administration: Administer the investigational drug orally at the specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the investigational drug in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both the control and famotidine-treated phases. A significant difference in these parameters will indicate pH-dependent absorption.
Experimental Workflow and Signaling Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 3. Famotidine - Wikipedia [en.wikipedia.org]
- 5. Using absorption simulation and gastric pH modulated dog model for formulation development to overcome achlorhydria effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacodynamics and dose-response relationship of famotidine: a double-blind randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intragastric pH after oral administration of single doses of ranitidine effervescent tablets, omeprazole capsules and famotidine fast-dissolving tablets to fasting healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic evaluation of intragastric pH and implications for famotidine dosing in the prophylaxis of non-steroidal anti-inflammatory drug induced gastropathy—a proof of concept analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the effect of a famotidine continuous rate infusion on intragastric pH in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of gastric pH in cynomolgus monkeys, rats, and dogs using [(13)C]-calcium carbonate breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. nutriciahomeward.co.uk [nutriciahomeward.co.uk]
- 16. mskcc.org [mskcc.org]
Application Notes and Protocols: Famotidine in Helicobacter pylori Eradication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of famotidine in research concerning the eradication of Helicobacter pylori (H. pylori). This document details the mechanisms of action, summarizes clinical trial data, and provides standardized protocols for relevant experiments.
Introduction and Rationale
Helicobacter pylori is a gram-negative bacterium responsible for a majority of peptic ulcers and is a primary risk factor for gastric cancer.[1] Eradication of H. pylori is crucial for treatment and prevention of these conditions. Standard therapeutic regimens typically involve a combination of antibiotics and an acid-suppressing agent. The rationale for acid suppression is to increase the intragastric pH, which enhances the efficacy of certain antibiotics (e.g., amoxicillin and clarithromycin) and creates a less favorable environment for the bacterium.
Famotidine, a potent histamine H2-receptor antagonist, reduces gastric acid production.[2][][4] While proton pump inhibitors (PPIs) are more commonly used, famotidine presents an alternative with a distinct pharmacological profile. Recent research has also uncovered a dual mechanism of action for famotidine, involving not only acid suppression but also direct inhibition of essential H. pylori enzymes, making it a subject of renewed interest in eradication studies.[1][5]
Mechanism of Action
Famotidine's role in H. pylori eradication is multifaceted, involving both indirect and direct actions against the bacterium.
Primary Mechanism: Gastric Acid Suppression
Famotidine competitively inhibits histamine H2-receptors on the basolateral membrane of gastric parietal cells.[][4] This action blocks the histamine-stimulated pathway of acid secretion, leading to a significant reduction in gastric acid volume and concentration.[2][] The resulting increase in gastric pH is believed to be the crucial mechanism by which the bactericidal activity of co-administered antibiotics is enhanced.[6]
Secondary Mechanism: Direct Inhibition of H. pylori Carbonic Anhydrases
Beyond its effect on gastric pH, famotidine has been shown to be a potent inhibitor of H. pylori's carbonic anhydrases (CAs). H. pylori possesses two CAs, hpαCA and hpβCA, which are vital for its survival in the acidic gastric environment. These enzymes catalyze the hydration of CO2 to bicarbonate, which neutralizes gastric acid in the bacterium's immediate vicinity.
In vitro studies have demonstrated that famotidine, which contains a sulfamide motif, acts as a nanomolar inhibitor of both hpαCA and hpβCA.[1][5] This direct inhibitory action compromises the bacterium's primary defense against acid, potentially leading to a novel antibacterial effect independent of its H2-receptor antagonism.[1]
Other Investigated Mechanisms
A novel zinc(II)-famotidine complex has been synthesized and shown to have significant in vitro anti-H. pylori and urease inhibitory activities.[7][8][9] This complex demonstrated bactericidal effects against both antibiotic-susceptible and resistant strains of H. pylori, with a Minimum Inhibitory Concentration (MIC) range of 1-8 µg/mL.[7][8]
Caption: Dual mechanism of famotidine in H. pylori eradication.
Quantitative Data from Eradication Studies
The following tables summarize the quantitative results from key clinical trials investigating famotidine-based therapies for H. pylori eradication.
Table 1: Famotidine-Based Triple Therapy Regimens
| Study | Treatment Regimen (1 week) | N | Eradication Rate (ITT) | Eradication Rate (PP) |
|---|---|---|---|---|
| Gasbarrini et al.[6] | Famotidine 80mg BID + Amoxicillin 1000mg BID + Clarithromycin 500mg BID | 107 | 87.9% | 90.4% |
| Sung et al.[10] | Famotidine 20mg BID + Amoxicillin 1.0g BID + Metronidazole 0.4g BID (1-week) | - | 56.0% | - |
| Sung et al.[10] | Famotidine 20mg BID + Amoxicillin 1.0g BID + Metronidazole 0.4g BID (2-weeks) | - | 81.6% | - |
ITT: Intention-to-Treat; PP: Per-Protocol
Table 2: Famotidine-Based Quadruple Therapy Regimens
| Study | Treatment Regimen (1 week) | N | Eradication Rate (ITT) | Eradication Rate (PP) |
|---|---|---|---|---|
| Liu et al.[11] | Famotidine 20mg BID + TDB 240mg BID + Furazolidone 100mg BID + Josamycin 1000mg BID | 60 | 90% | 95% |
| Furuta et al.[12] | Famotidine 20mg BID + Lansoprazole 30mg BID + Clarithromycin 200mg BID + Amoxicillin 750mg BID | 88 | - | - |
TDB: Tripotassium Dicitrato Bismuthate
Table 3: Comparative Studies of Famotidine vs. Proton Pump Inhibitors (PPIs)
| Study | Treatment Arm | Regimen (1 week) | N | Eradication Rate (ITT) | Eradication Rate (PP) |
|---|---|---|---|---|---|
| Treiber et al.[13] | FCM Group | Famotidine 80mg BID + Clarithromycin 250mg BID + Metronidazole 500mg BID | 60 | 78% | 90% |
| OCM Group | Omeprazole 20mg OD + Clarithromycin 250mg BID + Metronidazole 500mg BID | 60 | 73% | 77% | |
| Sung et al.[10] | H2RA Group | Famotidine 20mg BID + Amoxicillin 1.0g BID + Metronidazole 0.4g BID | - | 56.0% (1-wk) / 81.6% (2-wk) | - |
| | PPI Group | Omeprazole 20mg BID + Amoxicillin 1.0g BID + Metronidazole 0.4g BID | - | 76.9% (1-wk) / 82.1% (2-wk) | - |
Table 4: Famotidine's Impact on Eradication Rates by CYP2C19 Genotype
| Study | Genotype | LCA Group Eradication Rate | FLCA Group Eradication Rate |
|---|---|---|---|
| Furuta et al.[12] | Homozygous Extensive Metabolizers | 63% | 85% |
| Heterozygous Extensive Metabolizers | 87% | 85% |
| | Poor Metabolizers | 100% | 100% |
LCA Group: Lansoprazole, Clarithromycin, Amoxicillin. FLCA Group: Famotidine, Lansoprazole, Clarithromycin, Amoxicillin.
Table 5: In Vitro Inhibition Data
| Compound | Target | Inhibition Constant (Ki) |
|---|---|---|
| Famotidine[1] | H. pylori α-Carbonic Anhydrase (hpαCA) | 20.7 nM |
| Famotidine[1] | H. pylori β-Carbonic Anhydrase (hpβCA) | 49.8 nM |
| Zinc(II)-Famotidine Complex[7][8] | H. pylori (36 strains) | MIC range: 1-8 µg/mL |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following protocols are generalized methodologies based on the cited literature for conducting clinical and in vitro studies.
Protocol: Clinical Trial for H. pylori Eradication
This protocol outlines a randomized, controlled trial to compare a famotidine-based regimen against a standard PPI-based regimen.
-
Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.
-
Patient Population:
-
Inclusion Criteria: Adult patients (>18 years) with a confirmed active H. pylori infection (e.g., positive histology and rapid urease test) and diagnosis of peptic ulcer disease or non-ulcer dyspepsia.
-
Exclusion Criteria: Previous H. pylori eradication therapy, known allergy to study medications, use of antibiotics or acid-suppressing drugs within the last 4 weeks, severe concurrent illness, pregnancy, or lactation.
-
-
Randomization and Blinding: Patients are randomly assigned to one of two treatment groups. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimens (14-day therapy):
-
Group A (Famotidine Arm): Famotidine 40mg BID, Amoxicillin 1000mg BID, Clarithromycin 500mg BID.
-
Group B (PPI Arm): Esomeprazole 20mg BID, Amoxicillin 1000mg BID, Clarithromycin 500mg BID.
-
-
Assessment of H. pylori Status:
-
Baseline: Endoscopy with biopsy for histology and rapid urease test (RUT).
-
Follow-up: At least 4 weeks after completion of therapy, a ¹³C-Urea Breath Test (UBT) is performed to confirm eradication.
-
-
Outcome Measures:
-
Primary Outcome: The rate of H. pylori eradication in each group, calculated for both intention-to-treat (ITT) and per-protocol (PP) populations.
-
Secondary Outcomes: Incidence and severity of adverse events, patient compliance, and rate of ulcer healing (if applicable).
-
-
Statistical Analysis: Eradication rates between groups are compared using the chi-square test or Fisher's exact test. A p-value < 0.05 is considered statistically significant.
References
- 1. Famotidine, an Antiulcer Agent, Strongly Inhibits Helicobacter pylori and Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iheartgains.com [iheartgains.com]
- 4. Famotidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eradication of Helicobacter pylori by a 1-week course of famotidine, amoxicillin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanochemical synthesis and in vitro anti-Helicobacter pylori and uresase inhibitory activities of novel zinc(II)-famotidine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of H2-receptor antagonist- and proton-pump inhibitor-based triple regimens for the eradication of Helicobacter pylori in Chinese patients with gastritis or peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new quadruple therapy for Helicobacter pylori using tripotassium dicitrato bismuthate, furazolidone, josamycin and famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concomitant dosing of famotidine with a triple therapy increases the cure rates of Helicobacter pylori infections in patients with the homozygous extensive metabolizer genotype of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
Application Notes and Protocols for Famotidine Administration in Pediatric Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine is a potent and specific histamine H2-receptor antagonist used to inhibit gastric acid secretion. It is widely used in adult human and veterinary medicine to treat and prevent gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other hypersecretory conditions. While its use in pediatric human patients is established, detailed protocols for preclinical safety, pharmacokinetic (PK), and pharmacodynamic (PD) studies in pediatric animal models are less commonly published. These application notes provide a summary of available data and detailed protocols to guide the design and execution of such studies, which are crucial for assessing the safety and efficacy of famotidine in pediatric populations.
Data Presentation
Table 1: Summary of Preclinical Safety and Toxicity Data for Famotidine in Various Animal Models
| Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Rats | Up to 4,000 mg/kg/day | Oral | Acute | Minimal toxicologic effects.[1] | |
| Rats | Up to 2,000 mg/kg/day | Oral | 105 weeks | No evidence of carcinogenic effects. Minimal toxicologic effects.[1][2] | |
| Rats | 500 to 2,000 mg/kg/day | Oral | Reproductive Toxicity Study | No significant evidence of impaired fertility or harm to the fetus.[2] | |
| Dogs | High dosage levels | Oral and Intravenous | Acute, Subacute, Chronic | Minimal toxicologic effects.[1] | |
| Mice | Up to 2,000 mg/kg/day | Oral | 92 weeks | No evidence of carcinogenic potential.[2] | |
| Rabbits | 500 to 2,000 mg/kg/day | Oral | Reproductive Toxicity Study | No significant evidence of impaired fertility or harm to the fetus.[2] |
Table 2: Recommended Dosing for Famotidine in Pediatric Human Patients (for reference)
| Age Group | Indication | Recommended Dosage | Reference |
| < 3 months | GERD | 0.5 mg/kg once daily | [3] |
| 3 months to 1 year | GERD | 0.5 mg/kg twice daily | [3] |
| 1 to 16 years | Peptic Ulcer | 0.5 mg/kg/day at bedtime or divided twice daily (max 40 mg/day) | [3] |
Table 3: Pharmacokinetic Parameters of Famotidine in Pediatric Patients and Animal Models
| Species (Age) | Dose and Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Clearance | Reference |
| Children (1.1-12.9 yrs) | 0.5 mg/kg IV | 527.6 ± 281.2 | N/A | 3.2 ± 3.0 | 0.70 ± 0.34 L/hr/kg | [4] |
| Goats (Adult) | 0.6 mg/kg IV | 5476.68 ± 1530.51 | N/A | Not specified | Not specified | [5] |
Signaling Pathway of Famotidine
Famotidine acts as a competitive antagonist at the histamine H2-receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade initiated by histamine, which is a primary stimulant of gastric acid secretion.
Caption: Mechanism of action of famotidine on gastric parietal cells.
Experimental Protocols
Juvenile Animal Toxicity Study (Adapted from general guidelines)
Objective: To assess the potential toxicity of famotidine in juvenile animals, focusing on growth, development, and organ function.
Animal Model:
-
Species: Sprague-Dawley rats or Beagle dogs. The choice of species should be justified based on metabolism and pharmacokinetic similarity to humans.
-
Age: Dosing should commence at a postnatal age relevant to the target pediatric population. For rats, this could be postnatal day (PND) 7 or 21. For dogs, this could be at 4-8 weeks of age.
-
Sex: Both males and females should be included.
Experimental Design:
-
Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dose Selection: Doses should be selected based on adult animal toxicity data and expected clinical exposure in pediatric patients.
-
Route of Administration: Oral gavage is common for rats. For dogs, oral administration via capsules or in food can be used. Intravenous administration can also be considered depending on the clinical formulation.
-
Dosing Regimen: Daily administration for a period relevant to the intended clinical use (e.g., 28 days).
Procedures:
-
Acclimation: Allow animals to acclimate to the facility for at least 5 days prior to the start of the study.
-
Randomization: Randomly assign animals to treatment groups.
-
Dosing: Administer famotidine or vehicle daily.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Measure body weight and food consumption at least weekly.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at termination.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination. Pay close attention to developing organ systems.
Caption: Workflow for a juvenile animal toxicity study.
Pharmacokinetic (PK) Study in Pediatric Animal Models
Objective: To determine the pharmacokinetic profile of famotidine in a pediatric animal model.
Animal Model:
-
Species: Healthy juvenile rabbits or puppies.
-
Age: Select an age that corresponds to a specific developmental stage.
-
Housing: House animals individually to allow for accurate sample collection.
Experimental Protocol:
-
Fasting: Fast animals overnight (with access to water) before drug administration.
-
Catheterization: If performing intravenous administration and serial blood sampling, place a catheter in a suitable vein (e.g., marginal ear vein in rabbits, cephalic vein in puppies).
-
Drug Administration:
-
Oral: Administer a single dose of famotidine via oral gavage.
-
Intravenous: Administer a single bolus injection of famotidine.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for famotidine concentrations using a validated analytical method (e.g., HPLC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate software.
Caption: Workflow for a pharmacokinetic study in a pediatric animal model.
Pharmacodynamic (PD) Study: Gastric pH Measurement
Objective: To evaluate the effect of famotidine on gastric pH in a pediatric animal model.
Animal Model:
-
Species: Juvenile dogs or mini-pigs.
-
Instrumentation: Animals should be equipped with a system for continuous gastric pH monitoring.
Experimental Protocol:
-
Acclimation and Baseline: Acclimate animals to the study conditions and record baseline gastric pH for a 24-hour period.
-
Drug Administration: Administer a single dose or multiple doses of famotidine.
-
pH Monitoring: Continue to monitor intragastric pH continuously for a defined period after drug administration (e.g., 24-48 hours).
-
Data Analysis: Analyze the pH data to determine key parameters such as:
-
Mean gastric pH.
-
Percentage of time gastric pH is above a certain threshold (e.g., 3 or 4).
-
Onset and duration of action.
-
-
Washout Period: If conducting a crossover study, ensure an adequate washout period between treatments.
Conclusion
The administration of famotidine in pediatric animal studies requires careful consideration of the animal model, age, and experimental design. The protocols outlined in these application notes provide a framework for conducting robust safety, pharmacokinetic, and pharmacodynamic evaluations. The provided data summaries and diagrams serve as a valuable resource for researchers and professionals in the field of drug development. It is important to note that all animal studies should be conducted in compliance with relevant animal welfare regulations and guidelines.
References
Troubleshooting & Optimization
Overcoming poor solubility of famotidine in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with famotidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of famotidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the intrinsic aqueous solubility of famotidine and how is it affected by pH?
A: Famotidine is a poorly water-soluble drug.[1][2] Its intrinsic aqueous solubility is approximately 2.7 mM (about 0.91 mg/mL) at 23°C.[3][4] Famotidine's solubility is highly dependent on pH, exhibiting a sigmoidal pH-solubility profile with significantly higher solubility in acidic conditions (lower pH) and lower solubility at neutral to basic pH.[5] For instance, in dissolution tests, the amount of famotidine released at pH 1.2 can exceed 90% within 30 minutes, whereas it may not reach 60% in water within the same timeframe.[6] This is because famotidine, with a pKa of approximately 6.7-6.9, exists in a more soluble protonated form in acidic environments.[3][5] The drug shows maximum solution stability around pH 6.3-6.5.[3][5]
Q2: I am observing precipitation of famotidine when I try to dissolve it in a neutral buffer (e.g., PBS pH 7.4). Why is this happening and how can I prevent it?
A: This is a common issue stemming directly from famotidine's pH-dependent solubility. At neutral pH (like 7.4), which is above its pKa, famotidine is predominantly in its less soluble, free base form, leading to precipitation.
Troubleshooting Steps:
-
pH Adjustment: The most direct approach is to lower the pH of your solution. Famotidine is freely soluble in glacial acetic acid and significantly more soluble in acidic buffers (e.g., pH 1.2) where it becomes protonated.[5][6] If your experimental conditions permit, preparing your stock solution in a mildly acidic buffer and then diluting it into your final medium can be an effective strategy.
-
Solubility Enhancement Techniques: If you must work at or near a neutral pH, you will need to employ a solubility enhancement strategy. Techniques like cyclodextrin complexation or creating solid dispersions are highly effective in this scenario.[5][7]
Q3: What are the primary strategies to enhance the aqueous solubility of famotidine for experimental use?
A: Several effective strategies have been developed to overcome the poor solubility of famotidine. These can be broadly categorized as follows:
-
Physicochemical Modifications:
-
pH Adjustment: Utilizing acidic solvents or buffers to protonate the molecule, as discussed above.[5]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., propylene glycol, ethanol, polyethylene glycol) to increase solubility.[5][8]
-
Hydrotropy: Using hydrotropic agents like sodium salicylate or urea to enhance solubility.[9]
-
-
Formulation-Based Approaches:
-
Cyclodextrin Inclusion Complexation: Encapsulating the famotidine molecule within a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) cavity. This masks the hydrophobic properties of the drug, significantly increasing its apparent water solubility.[7][10][11]
-
Solid Dispersions: Dispersing famotidine in an amorphous form within a hydrophilic polymer matrix (e.g., PVP K30, Poloxamer 188, Xyloglucan).[12][13][14][15] This reduces the drug's crystallinity and improves wettability, leading to faster dissolution.[1][15]
-
Cocrystals: Forming a new crystalline solid phase by combining famotidine with a pharmaceutically acceptable coformer (e.g., nicotinic acid, malonic acid) through non-covalent bonds.[16][17] This modification of the crystal lattice can lead to significant solubility improvements.[16][17]
-
Nanotechnology: Reducing the particle size of famotidine to the nanometer range (e.g., spanlastics, solid lipid nanoparticles) increases the surface area-to-volume ratio, thereby enhancing the dissolution rate and solubility.[18][19][20]
-
Q4: How much of a solubility increase can I realistically expect from these different techniques?
A: The degree of solubility enhancement varies significantly depending on the chosen method, the specific carrier or coformer used, and the drug-to-carrier ratio. The table below summarizes reported quantitative data for easy comparison.
Data Presentation
Table 1: Physicochemical Properties of Famotidine
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅N₇O₂S₃ | [21] |
| Molecular Weight | 337.45 g/mol | [21] |
| pKa | ~6.6 - 6.9 | [3][5] |
| Intrinsic Solubility (Water, 23°C) | 2.7 mM (~0.91 mg/mL) | [3][4] |
| Solubility in Water (20°C) | ~0.1% w/v (1 mg/mL) | [21][22] |
| Solubility in Methanol | ~0.3% w/v | [21] |
| Solubility in Acetic Acid | ~50% w/v | [21] |
| BCS Classification | Class IV (Low Solubility, Low Permeability) or Class II/III in some studies | [2][18][19] |
Table 2: Summary of Famotidine Solubility Enhancement Techniques
| Technique | Carrier / Coformer | Method | Fold Increase in Solubility | Reference(s) |
| Cocrystals | Nicotinic Acid | Solution Evaporation | 4.2-fold | [16] |
| Cocrystals | Malonic Acid | N/A | 4.2-fold | [17] |
| Solid Dispersion | Xyloglucan (1:1 ratio) | Solvent Evaporation | 26-fold | [12][15] |
| Solid Dispersion | Sodium Salicylate (1M) | Hydrotropic Solubilization | ~3.2-fold (2.39 mg/mL vs ~0.75 mg/mL) | [9] |
| Inclusion Complex | β-Cyclodextrin | Kneading | 2.34-fold (in distilled water) | [7][10] |
| Inclusion Complex | 2-Hydroxypropyl-β-cyclodextrin (HPCD) | Phase Solubility | ~10-fold (in pH 7.4 buffer) | [5] |
| Nanoparticles | N/A (Bead-milling) | Nanocrystal Formulation | 1.55-fold | [19] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for common solubility enhancement techniques, accompanied by workflow diagrams generated using Graphviz.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing famotidine solubility issues during experimental setup.
Protocol 1: Solubility Enhancement using β-Cyclodextrin (Kneading Method)
This protocol describes the formation of a famotidine-β-cyclodextrin inclusion complex to enhance aqueous solubility, adapted from published methodologies.[7][23]
Materials:
-
Famotidine powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Oven or desiccator
Methodology:
-
Molar Calculation: Accurately weigh famotidine and β-cyclodextrin in a 1:1 molar ratio.
-
Mixing: Place the β-cyclodextrin in a clean mortar. Add a small amount of water to moisten the powder.
-
Drug Incorporation: Gradually add the weighed famotidine powder to the mortar.
-
Kneading: Triturate the mixture thoroughly with the pestle for 30-45 minutes. The goal is to form a thick, homogeneous paste. If the mixture becomes too dry, add a minimal amount of water to maintain a paste-like consistency.
-
Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry the product in an oven at 40-50°C until all moisture has evaporated, or place it in a desiccator over a drying agent until a constant weight is achieved.
-
Processing: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Storage: Store the resulting inclusion complex powder in a tightly sealed, light-resistant container. The powder can now be used for preparing aqueous solutions, where it should exhibit significantly enhanced solubility compared to the pure drug.
Protocol 2: Preparation of Famotidine Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a famotidine solid dispersion with a hydrophilic polymer like Xyloglucan or PVP K30 to improve its dissolution properties.[12][13][15]
Materials:
-
Famotidine powder
-
Hydrophilic polymer (e.g., Xyloglucan, PVP K30)
-
Suitable organic solvent (e.g., Methanol)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Water bath or rotary evaporator
-
Oven or vacuum desiccator
Methodology:
-
Dissolution: Accurately weigh famotidine and the chosen polymer (e.g., a 1:1, 1:2, or 1:3 drug-to-polymer ratio by weight) and place them in a beaker.
-
Solvent Addition: Add a sufficient volume of the organic solvent (e.g., methanol) to completely dissolve both the famotidine and the polymer. Stir the mixture using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Alternatively, place the beaker on a water bath set to a temperature safely below the boiling point of the solvent (e.g., 40-50°C for methanol) until the solvent has completely evaporated.
-
Drying: Place the resulting solid mass in an oven or vacuum desiccator for 24 hours to ensure the complete removal of any residual solvent.
-
Processing: Scrape the solid dispersion from the beaker and pulverize it into a fine, uniform powder.
-
Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture. This powder is now ready for use and should dissolve more rapidly in aqueous media than crystalline famotidine.
Protocol 3: Preparation of Famotidine-Nicotinic Acid Cocrystals (Solution Evaporation)
This protocol describes the synthesis of famotidine cocrystals with nicotinic acid as a coformer to enhance solubility, based on a published method.[16]
Materials:
-
Famotidine powder
-
Nicotinic acid (coformer)
-
Methanol
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Filter paper
Methodology:
-
Stoichiometric Measurement: Weigh equimolar amounts of famotidine and nicotinic acid.
-
Dissolution: Place the weighed powders into a glass vial. Add a minimal amount of methanol and stir at room temperature until both components are fully dissolved, forming a clear solution.
-
Evaporation: Loosely cover the vial (e.g., with perforated parafilm or a loosened cap) to allow for slow evaporation of the solvent. Leave the vial undisturbed at room temperature.
-
Crystal Formation: Allow the solvent to evaporate over several days. As the solution becomes supersaturated, cocrystals will begin to form.
-
Harvesting: Once the solvent has completely evaporated and solid crystals are present, harvest the crystals. If needed, filter the product to separate it from any remaining solution and wash with a minimal amount of a non-solvent if impurities are suspected.
-
Drying: Air-dry the harvested cocrystals completely.
-
Confirmation (Optional but Recommended): Characterize the resulting solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline cocrystal phase, distinct from the starting materials.[16] The resulting cocrystals can then be used in experiments requiring enhanced famotidine solubility.
References
- 1. Enhancement of famotidine dissolution rate through liquisolid tablets formulation: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Solubility and stability characterization of famotidine: Implications in the formulation of a solution dosage form - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhancement of the Poorly Water-Soluble Antiulcer Drug Famotidine by Inclusion Complexation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENHANCEMENT OF THE SOLUBILITY OF FAMOTIDINE SOLID DISPERSION USING NATURAL POLYMER BY SOLVENT EVAPORATION | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving Solubility of Famotidine by Cocrystal Synthesis with Nicotinic Acid [journal11.magtechjournal.com]
- 17. Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Orally disintegrating tablets containing famotidine nanoparticles provide high intestinal absorbability via the energy-dependent endocytosis pathway [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Solubility Enhancement of the Poorly Water-Soluble Antiulcer Drug Famotidine by Inclusion Complexation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
Technical Support Center: Famotidine Administration in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of famotidine in laboratory animal research. The information is intended for researchers, scientists, and drug development professionals to address unexpected side effects and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
General Safety and Tolerability
Q1: Is famotidine generally considered safe for use in common laboratory animal species?
A1: Yes, extensive preclinical safety studies have shown that famotidine is generally well-tolerated in various animal species, including rats, mice, dogs, and rabbits, even at very high doses and during long-term administration.[1][2][3] Minimal toxicological effects have been observed in these studies.[3][4]
Q2: What are the reported lethal doses (LD50) of famotidine in rodents?
A2: The oral LD50 of famotidine in both mice and rats is greater than 8,000 mg/kg, with no deaths occurring at up to this dosage level.[2] The intravenous LD50 in mice and rats ranges from 434 to 563 mg/kg.[2]
Gastric & Histological Changes
Q3: We observed eosinophilic cytoplasmic granularity in the gastric chief cells of our rats treated with high-dose famotidine. Is this a known side effect?
A3: Yes, this is a consistent and well-documented finding in rats, particularly at high doses.[1][4][5] This effect is characterized by an increase in the prevalence and degree of eosinophilic granularity in the chief cells of the stomach.[5] Electron microscopy has shown this to be an increase in the electron density of zymogen granules.[5] Importantly, this change has been shown to be reversible after the cessation of treatment.[1][5]
Q4: Does famotidine administration affect serum gastrin levels?
A4: Yes, studies in dogs have shown that famotidine administration can lead to an increase in serum gastrin concentrations.[6]
Cardiovascular System
Q5: Our study involves cardiovascular endpoints. Are there any expected side effects of famotidine on the cardiovascular system in dogs?
A5: Famotidine is considered to have a favorable cardiovascular safety profile.[7] Studies in anesthetized dogs have shown that intravenous doses of up to 30 mg/kg did not significantly affect heart rate, blood pressure, left ventricular pressure, cardiac output, or coronary blood flow.[7] No remarkable changes were observed in the electrocardiogram (ECG), with the exception of a transient T-wave amplitude change at a high dose of 30 mg/kg.[7]
Renal and Hepatic Function
Q6: Should we be concerned about using famotidine in animals with pre-existing kidney or liver disease?
A6: Caution is advised when administering famotidine to animals with impaired renal or hepatic function.[8][9][10] Famotidine is primarily eliminated through the kidneys.[11] In cases of renal impairment, the elimination half-life of famotidine can be prolonged, potentially leading to drug accumulation.[11][12] Reduced doses may be necessary for animals with decreased kidney or liver function.[9]
Central Nervous System (CNS)
Q7: Are there any known neurological side effects of famotidine in lab animals?
A7: CNS side effects are rare but have been reported in neurosurgical patients with renal failure, where elevated cerebrospinal fluid concentrations of the drug were observed.[13] This suggests that a combination of renal dysfunction and a compromised blood-brain barrier could increase the risk of CNS toxicity.[13]
Gastrointestinal Disturbances
Q8: Some of our animals are experiencing vomiting and diarrhea after famotidine administration. Is this expected?
A8: While generally well-tolerated, mild and rare gastrointestinal side effects such as vomiting, diarrhea, or lack of appetite have been reported with famotidine use in animals.[8][9][14] If these signs are observed, it is recommended to consult with a veterinarian. Giving the medication with a small amount of food may help mitigate these effects in some cases.[8]
Pharmacological Considerations
Q9: We are using famotidine for long-term gastric acid suppression. Can its effectiveness decrease over time?
A9: Yes, a diminished effect on intragastric pH, also known as tolerance, has been observed with repeated administration of famotidine in dogs.[6][15] This should be taken into consideration when designing long-term studies that require consistent acid suppression.
Troubleshooting Guides
Issue: Unexpected Mortality in High-Dose Intravenous Studies in Rats
-
Symptom: Mortality observed in rats, particularly at the time of dosing with high intravenous doses (e.g., 100-200 mg/kg/day).[2]
-
Possible Cause: Rapid intravenous administration may lead to acute toxicity. Severe injection site reactions have also been noted at these high doses.[2]
-
Troubleshooting Steps:
-
Review the rate of intravenous infusion. A slower infusion rate may be better tolerated.
-
Monitor animals closely during and immediately after dosing for any signs of distress.
-
Evaluate the injection site for any signs of irritation or inflammation.
-
Consider reducing the dose if mortality persists and is not a planned endpoint of the study.
-
Issue: Decreased Food Intake and Body Weight Loss in Rabbits
-
Symptom: Rabbits exhibiting significant anorexia and a depression in growth, particularly at oral doses of 200 mg/kg/day and higher.[16] Sporadic abortions in pregnant rabbits at these doses have been linked to the marked decrease in food intake.[4]
-
Possible Cause: A direct effect of high-dose famotidine on appetite in rabbits.
-
Troubleshooting Steps:
-
Monitor food consumption and body weights daily.
-
Ensure fresh food and water are readily available.
-
If a significant decrease in food intake is observed, consider if the dose of famotidine can be lowered while still meeting the study objectives.
-
For reproductive studies, be aware that maternal toxicity (decreased food intake) can lead to secondary effects like sporadic abortions.[4]
-
Data Summary Tables
Table 1: Acute Toxicity of Famotidine in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Oral | > 8,000 | [2] |
| Rats | Oral | > 8,000 | [2] |
| Mice | Intravenous | 434 - 563 | [2] |
| Rats | Intravenous | 434 - 563 | [2] |
Table 2: Summary of Findings in Repeat-Dose Oral Toxicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rats | 13, 26, and 52 weeks | Up to 4000, 1000, and 2000 respectively | Reversible eosinophilic cytoplasmic granularity of gastric chief cells at high doses. | [1] |
| Dogs | 13 and 52 weeks | Up to 1000 and 500 respectively | Generally well tolerated; slight body weight loss in high dose groups. | [1] |
| Mice | 92 weeks | Up to 2000 | No evidence of carcinogenic potential. | [1] |
| Rats | 106 weeks | Up to 2000 | No evidence of carcinogenic potential. | [1] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Dogs
-
Objective: To evaluate the effects of intravenous famotidine on cardiovascular and bronchial functions.
-
Animal Model: Anesthetized dogs.
-
Methodology:
-
Anesthetize dogs with either pentobarbital or a combination of nitrous oxide, oxygen, and halothane.[7]
-
In open-chest dogs, measure heart rate, blood pressure, left ventricular pressure (LVP), max. dLVP/dt, cardiac output, and coronary blood flow.[7]
-
Administer famotidine intravenously at doses of 1, 3, 10, and 30 mg/kg.[7]
-
Record cardiovascular parameters continuously.
-
Monitor the electrocardiogram (ECG) for any changes.[7]
-
-
Endpoints: Heart rate, blood pressure, LVP, max. dLVP/dt, cardiac output, coronary blood flow, ECG parameters.
Protocol 2: Evaluation of Reproductive and Developmental Toxicity in Rats
-
Objective: To assess the effects of oral famotidine on fertility, reproductive performance, and fetal development.
-
Animal Model: Rats.
-
Methodology:
-
Administer famotidine orally to rats at doses up to 2000 mg/kg/day.[1][4]
-
For fertility and reproductive performance studies, dose both male and female rats prior to and during mating, and continue dosing females through gestation and lactation.[1]
-
For teratogenicity studies, administer famotidine to pregnant rats during the period of organogenesis.[2]
-
-
Endpoints:
Visualizations
Caption: Mechanism of action of famotidine on gastric acid secretion.
Caption: General experimental workflow for a famotidine toxicity study.
Caption: Troubleshooting logic for addressing adverse events.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. karger.com [karger.com]
- 3. Famotidine: summary of preclinical safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Famotidine: Summary of Preclinical Safety Assessment [scite.ai]
- 6. Repeated Famotidine Administration Results in a Diminished Effect on Intragastric pH in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular and bronchial actions of famotidine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Famotidine | VCA Animal Hospitals [vcahospitals.com]
- 9. Famotidine for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 10. sandcreekanimalhospital.com [sandcreekanimalhospital.com]
- 11. Clinical pharmacology of famotidine: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The frequency of oral famotidine administration influences its effect on gastric pH in cats over time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Famotidine (Pepcid®) for Dogs | Pet, Dog and Cat Medication and Prescription List | PetMD [petmd.com]
- 15. researchgate.net [researchgate.net]
- 16. Pepcid (Famotidine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Famotidine Dosage Optimization: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on investigating and mitigating famotidine-induced tachyphylaxis. Here you will find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for famotidine?
Famotidine is a competitive histamine H2 receptor antagonist.[1][2] It selectively and reversibly binds to H2 receptors on the basolateral membrane of gastric parietal cells.[3] This action blocks histamine from stimulating these cells, which in turn inhibits the secretion of gastric acid.[4] The result is a decrease in both the volume and acid concentration of gastric secretions.[1]
Q2: What is tachyphylaxis and how quickly does it develop with famotidine?
Tachyphylaxis is the rapid development of tolerance to a drug's effects following repeated administration.[5] With histamine-2 receptor antagonists (H2RAs) like famotidine, this phenomenon can be observed very quickly, often within the first few days of continuous use.[2][5] Studies have shown that the peak effectiveness of famotidine in raising intragastric pH occurs on the first day of dosing, with a noticeable decline by the second or third day.[5][6][7]
Q3: What is the proposed cellular mechanism behind famotidine-induced tachyphylaxis?
The exact mechanism is still under investigation, but it is theorized to involve a few key processes:
-
H2 Receptor Downregulation and Desensitization: Continuous blockade by famotidine may lead to a decrease in the number of H2 receptors on the parietal cell surface or a desensitization of the existing receptors.[8][9]
-
Upregulation of Alternative Pathways: The body may compensate for the H2 receptor blockade by upregulating other pathways that stimulate acid secretion, such as those involving gastrin or acetylcholine.[8][10]
-
Biased Signaling: Famotidine has been shown to act as an inverse agonist by reducing basal cAMP levels. However, it also paradoxically mimics agonists in promoting H2 receptor desensitization, internalization, and activating the ERK1/2 pathway. This "biased agonism" could contribute to the complex tolerance phenomenon.[9]
Q4: Are there dosage strategies to minimize or prevent tachyphylaxis with famotidine?
Optimizing famotidine dosage to prevent tachyphylaxis is challenging due to its rapid onset. Research suggests the following approaches:
-
Intermittent or "As-Needed" Dosing: Avoiding continuous daily administration may prevent the adaptive changes that lead to tolerance. This strategy is most effective for managing infrequent symptoms rather than for conditions requiring constant acid suppression.[3]
-
Drug Holidays: Systematically pausing treatment may help restore receptor sensitivity. However, tachyphylaxis can reappear quickly upon restarting the drug.[5]
-
Dosage Escalation is Ineffective: Studies have indicated that once tachyphylaxis develops, increasing the dose of famotidine does not effectively overcome the loss of anti-secretory effect.[8]
For long-term, consistent acid suppression, alternative drug classes like proton pump inhibitors (PPIs), which do not exhibit the same rapid tachyphylaxis, are often recommended.[1][8]
Troubleshooting Experimental Issues
Issue 1: Inconsistent results in gastric pH monitoring in animal models.
-
Possible Cause: Variation in feeding schedules.
-
Troubleshooting Tip: Ensure strict adherence to fasting protocols before and during the experiment. Food intake stimulates gastrin release, which can override the effects of famotidine and introduce variability.
-
-
Possible Cause: Animal stress.
-
Troubleshooting Tip: Acclimatize animals to the experimental setup (e.g., housing, restraint systems) to minimize stress-induced acid secretion.
-
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Tip: For oral dosing, ensure complete administration and account for potential regurgitation. For intravenous administration, verify catheter patency and infusion rates.
-
Issue 2: Difficulty observing H2 receptor downregulation in vitro.
-
Possible Cause: Insufficient duration of famotidine exposure.
-
Troubleshooting Tip: Extend the incubation time with famotidine. Receptor turnover is a time-dependent process. A time-course experiment (e.g., 12, 24, 48 hours) can help identify the optimal exposure duration.
-
-
Possible Cause: Cell line variability.
-
Troubleshooting Tip: Ensure the cell line used (e.g., HEK293T, AGS) expresses a sufficient density of H2 receptors.[9] Validate receptor expression levels using a method like radioligand binding or western blot before initiating downregulation experiments.
-
-
Possible Cause: Issues with the receptor quantification method.
-
Troubleshooting Tip: If using immunofluorescence, validate antibody specificity. For binding assays, ensure the radioligand is not degraded and that non-specific binding is appropriately controlled for.
-
Quantitative Data Summary
Table 1: Effect of Repeated Famotidine Dosing on Intragastric pH
This table summarizes data from a study in healthy adults with frequent heartburn, demonstrating the development of tachyphylaxis with twice-daily famotidine dosing.
| Dosing Day | Famotidine 10 mg BID (Mean % time pH > 4) | Famotidine 20 mg BID (Mean % time pH > 4) |
| Day 1 | ~35% | ~42% |
| Day 3 | ~25% | ~30% |
| Day 7 | ~22% | ~28% |
| Day 14 | ~20% | ~25% |
| (Data adapted from a crossover study monitoring 24-hour gastric pH.[6][7]) |
Experimental Protocols
Protocol 1: In Vivo Assessment of Famotidine Tachyphylaxis in a Rodent Model
Objective: To measure the development of tolerance to the acid-suppressing effects of famotidine in rats.
Materials:
-
Male Wistar rats (200-250g)
-
Famotidine solution for injection
-
Urethane or other suitable anesthetic
-
Gastric fistula or catheter implantation setup
-
pH microelectrode and meter
-
Saline solution (0.9% NaCl)
-
Histamine solution (for stimulation)
Methodology:
-
Animal Preparation:
-
Surgically implant a chronic gastric fistula or catheter in each rat under anesthesia. Allow for a recovery period of at least one week.
-
Fast rats for 18-24 hours before the experiment, with free access to water.
-
-
Baseline Acid Secretion:
-
Anesthetize the rat and maintain body temperature.
-
Begin continuous collection of gastric juice through the fistula.
-
After a 30-minute stabilization period, collect baseline samples every 15 minutes for one hour to determine basal acid output. Measure volume and titrate with 0.01 N NaOH to determine acid concentration.
-
-
Day 1 (Acute Dosing):
-
Administer a single dose of famotidine (e.g., 10 mg/kg, intraperitoneally).
-
30 minutes post-famotidine, begin a continuous intravenous infusion of histamine (e.g., 5 mg/kg/hr) to stimulate acid secretion.
-
Collect gastric samples every 15 minutes for the next 2-3 hours.
-
Analyze samples for volume and acid concentration to determine the inhibitory effect of the first dose.
-
-
Days 2-5 (Chronic Dosing & Tachyphylaxis Induction):
-
Return animals to their cages.
-
Administer the same dose of famotidine once or twice daily for 3-4 consecutive days.
-
-
Day 5 (Tachyphylaxis Assessment):
-
Repeat the procedure from Step 3 (fasting, anesthesia, gastric collection).
-
Administer the same challenge dose of famotidine, followed by histamine stimulation.
-
Collect and analyze gastric samples as before.
-
-
Data Analysis:
-
Calculate the total acid output (volume × concentration) for each collection period.
-
Compare the percentage inhibition of histamine-stimulated acid secretion on Day 5 versus Day 1. A significant reduction in the inhibitory effect on Day 5 indicates the development of tachyphylaxis.
-
Protocol 2: In Vitro H2 Receptor Internalization Assay
Objective: To visualize and quantify famotidine-induced H2 receptor internalization in a cell-based model.
Materials:
-
HEK293T cells stably transfected with N-terminally tagged H2 receptors (e.g., NLuc-hH2R).[11]
-
Cell culture medium (DMEM), fetal bovine serum, antibiotics.
-
Famotidine, Histamine (positive control).
-
Fluorescently labeled H2 receptor ligand or antibody targeting the tag.
-
Confocal microscope.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
Methodology:
-
Cell Culture:
-
Plate the transfected HEK293T cells onto glass-bottom dishes suitable for microscopy.
-
Grow cells to 70-80% confluency.
-
-
Ligand Treatment:
-
Wash the cells gently with pre-warmed PBS.
-
Treat the cells with one of the following for a defined period (e.g., 60 minutes) at 37°C:
-
Vehicle control (medium only).
-
Histamine (e.g., 100 µM) as a positive control for internalization.
-
Famotidine at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
-
-
Receptor Labeling & Fixation:
-
(For live-cell imaging) Add a cell-impermeant fluorescent ligand that binds the H2 receptor and proceed to imaging.
-
(For fixed cells) After treatment, place the dishes on ice to stop membrane trafficking.
-
Wash cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
-
Immunofluorescence (if using antibody):
-
Permeabilize cells with a detergent (e.g., 0.1% Triton X-100) if the tag is intracellular post-internalization, or skip for surface receptor staining.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody targeting the receptor tag.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
In control cells, fluorescence should be primarily localized to the cell membrane.
-
In treated cells, the appearance of intracellular fluorescent puncta indicates receptor internalization.
-
Quantify internalization by measuring the intensity of intracellular fluorescence relative to the total cell fluorescence using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Famotidine's dual action: canonical pathway inhibition and biased signaling leading to tachyphylaxis.
Caption: Workflow for assessing the development of famotidine-induced tachyphylaxis in a preclinical model.
References
- 1. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing. | Semantic Scholar [semanticscholar.org]
- 2. wjgnet.com [wjgnet.com]
- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. droracle.ai [droracle.ai]
- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Famotidine Drug-Drug Interaction Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for famotidine's drug-drug interactions (DDIs) in their studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of famotidine's drug-drug interactions that I should be aware of?
A1: While famotidine is known for having a more favorable DDI profile compared to older H2-receptor antagonists like cimetidine, there are three primary mechanisms to consider in your studies[1][2][3]:
-
Alteration of Gastric pH: This is the most clinically significant interaction mechanism for famotidine[4][5]. By blocking H2 receptors on gastric parietal cells, famotidine reduces stomach acid secretion, thereby increasing the gastric pH[4][6][7]. This can alter the dissolution, solubility, and subsequent absorption of co-administered drugs whose bioavailability is pH-dependent[5][8][9]. This is particularly relevant for weakly basic drugs, which show decreased solubility at higher pH, and some weakly acidic drugs, which may show increased absorption[5][9].
-
Inhibition of Drug Transporters: Famotidine can interact with specific drug transporters. In vitro studies have shown that famotidine is a substrate for Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3)[1][10]. Co-administration with an OAT1/OAT3 inhibitor, such as probenecid, can increase famotidine's serum concentration[1]. Famotidine is also an in vitro inhibitor of Multidrug and Toxin Extrusion Protein 1 (MATE-1)[1][10]. While it shows little inhibitory effect on hOAT3-mediated methotrexate uptake, unlike proton pump inhibitors (PPIs)[11][12], these potential transporter interactions should be considered.
-
Cytochrome P450 (CYP) Enzyme Inhibition: Famotidine has a significant advantage over cimetidine as it does not meaningfully inhibit most major CYP enzymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4[1][2][3][6]. However, it is considered a weak inhibitor of CYP1A2, which could theoretically lead to increased concentrations of CYP1A2 substrates like tizanidine[13][14]. Despite this, extensive clinical experience has not associated famotidine with major clinically significant metabolic drug interactions[1][2].
Q2: My investigational drug is a weak base. How should I design a study to assess the potential DDI with famotidine?
A2: For a weakly basic investigational drug, the primary concern is a potential decrease in absorption due to famotidine-induced increases in gastric pH. A clinical DDI study is often necessary to quantify this effect.
Below is a diagram outlining the decision process for conducting such a study.
References
- 1. droracle.ai [droracle.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. Famotidine: a notable lack of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Famotidine Drug Interactions: What You Need to Know - Los Angeles Hub [wdch10.laphil.com]
- 5. celerion.com [celerion.com]
- 6. Famotidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. A Systematic Review of Gastric Acid-Reducing Agent-Mediated Drug–Drug Interactions with Orally Administered Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Famotidine - FDA Drug Approval Details [trial.medpath.com]
- 11. Effects of proton pump inhibitors and famotidine on elimination of plasma methotrexate: Evaluation of drug-drug interactions mediated by organic anion transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Generic Famotidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and addressing potential sources of batch-to-batch variability in generic famotidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dissolution profiles between different batches of generic famotidine tablets. What are the potential root causes?
A1: Inconsistent dissolution profiles for generic famotidine can stem from several factors related to the active pharmaceutical ingredient (API) and the formulation. The most common causes include:
-
Polymorphism of Famotidine API: Famotidine is known to exist in different polymorphic forms, primarily Form A (stable) and Form B (metastable).[1][2][3] The metastable Form B is often preferred in formulations due to its better dissolution characteristics.[2] However, manufacturing processes such as grinding, compression, and exposure to heat or humidity can induce a transformation from the metastable Form B to the more stable, but less soluble, Form A.[2][3] This polymorphic transformation can significantly impact the dissolution rate.
-
API Particle Size Distribution: Variations in the particle size of the famotidine API can alter the surface area available for dissolution, leading to differences in dissolution rates between batches.
-
Excipient Variability and Interactions: The type and quality of excipients used in the formulation play a crucial role. Famotidine is susceptible to degradation, and interactions with certain excipients can affect its stability and dissolution.[4] For example, lactose has been shown to increase the degradation of famotidine, while excipients like Starch 1500 may improve stability by managing moisture.[4]
-
Tablet Hardness and Disintegration: Differences in tablet hardness, which can result from variations in compression forces during manufacturing, can affect the disintegration time of the tablet and, consequently, the dissolution of famotidine.
Q2: Our lab has detected different impurity profiles in various batches of generic famotidine. What are the likely sources of these impurities?
A2: The presence of varying impurity profiles in generic famotidine batches is a critical quality attribute that needs careful investigation. Potential sources of these impurities include:
-
API Synthesis and Raw Materials: Impurities can be introduced during the synthesis of the famotidine API. These can include starting materials, by-products, intermediates, and reagents.[5] A recently identified potential genotoxic impurity was traced back to the key starting material of famotidine, emphasizing the need for rigorous control of raw materials.[6]
-
Degradation of Famotidine: Famotidine is susceptible to both oxidative and hydrolytic degradation.[4][7][8]
-
Drug-Excipient Interactions: Incompatibilities between famotidine and certain excipients can lead to the formation of degradation products.[4]
-
Manufacturing Process: The manufacturing process itself can introduce impurities or lead to the degradation of the API.
-
Storage Conditions: Improper storage conditions, such as high temperature and humidity, can accelerate the degradation of famotidine.
Q3: We are planning to conduct a comparative study of different generic famotidine products. What analytical techniques are essential for characterizing potential batch-to-batch variability?
A3: A comprehensive analytical approach is necessary to characterize the potential variability between different batches of generic famotidine. Key techniques include:
-
Solid-State Characterization:
-
Powder X-Ray Diffraction (PXRD): To identify and quantify the polymorphic forms of famotidine present in the API and the finished product.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[9]
-
-
Impurity Profiling:
-
Dissolution Testing:
-
Physical Tablet Properties:
-
Hardness, Friability, and Disintegration Testers: To assess the physical characteristics of the tablets, which can influence drug release.
-
Troubleshooting Guides
Issue: Out-of-Specification (OOS) Dissolution Results
This guide provides a systematic approach to investigating OOS dissolution results for generic famotidine tablets.
Table 1: Troubleshooting OOS Dissolution Results
| Step | Parameter to Investigate | Potential Cause of Variability | Recommended Action/Methodology |
| 1 | Polymorphic Form of Famotidine | Transformation from metastable Form B to stable Form A. | Conduct PXRD and DSC analysis on the API and crushed tablets from the failing batch and a reference batch. |
| 2 | API Particle Size | Inconsistent particle size distribution between batches. | Perform particle size analysis (e.g., laser diffraction) on the API from different batches. |
| 3 | Tablet Hardness & Disintegration | Variations in tablet compression leading to altered disintegration. | Measure the hardness and disintegration time of tablets from the OOS batch and compare with specification and reference batches. |
| 4 | Excipient Quality and Compatibility | Presence of reactive impurities (e.g., peroxides) or moisture in excipients. | Review certificates of analysis for excipients. Conduct compatibility studies between famotidine and excipients under stressed conditions (e.g., high temperature and humidity). |
| 5 | Impurity Profile | High levels of less soluble degradation products. | Analyze the impurity profile of the OOS batch using a validated HPLC/UPLC method and compare it to a reference batch. |
Experimental Workflow for Investigating OOS Dissolution
Caption: A flowchart outlining the systematic approach to troubleshooting out-of-specification dissolution results for famotidine tablets.
Issue: Unexpected Peaks in HPLC/UPLC Impurity Profile
This guide assists in identifying the source of unexpected impurities found during the analysis of generic famotidine.
Table 2: Troubleshooting Unexpected Impurities
| Step | Parameter to Investigate | Potential Source of Impurity | Recommended Action/Methodology |
| 1 | API Source and Synthesis Route | Impurities from starting materials or side reactions in API synthesis. | Review the Drug Master File (DMF) for the API. Analyze multiple batches of the API from the supplier. Consider LC-MS for impurity identification. |
| 2 | Excipient Interactions | Degradation due to interaction with reactive excipients. | Conduct drug-excipient compatibility studies under stress conditions (heat, humidity, light) and analyze for degradants.[4][7] |
| 3 | Manufacturing Process Conditions | Degradation caused by heat, moisture, or shear during manufacturing. | Review batch manufacturing records for any deviations in process parameters. Analyze samples from different stages of the manufacturing process. |
| 4 | Packaging and Storage | Degradation due to inadequate protection from environmental factors. | Inspect packaging for integrity. Conduct stability studies under controlled temperature and humidity conditions. |
Logical Relationship of Potential Famotidine Degradation Pathways
Caption: A diagram illustrating the key factors that can lead to the degradation or physical transformation of famotidine.
Experimental Protocols
Protocol 1: Polymorphic Analysis of Famotidine by Powder X-Ray Diffraction (PXRD)
Objective: To identify the polymorphic form(s) of famotidine in an API or tablet sample.
Methodology:
-
Sample Preparation:
-
For API: Use the powder as received.
-
For Tablets: Carefully grind a representative number of tablets into a fine powder using a mortar and pestle.
-
-
Instrument Setup:
-
Use a PXRD instrument with a Cu Kα radiation source.
-
Set the scanning range from 5° to 40° 2θ.
-
Use a step size of 0.02° and a scan speed of 2°/minute.
-
-
Data Acquisition:
-
Load the prepared sample onto the sample holder.
-
Run the PXRD scan according to the instrument settings.
-
-
Data Analysis:
-
Compare the resulting diffractogram with reference patterns for famotidine Form A and Form B to identify the polymorphic form(s) present. Characteristic peaks for Form A and Form B should be used for identification.
-
Protocol 2: Impurity Profiling of Famotidine by RP-HPLC
Objective: To separate and quantify impurities in a famotidine sample.
Methodology (Example based on published methods): [10][11]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 1-Hexane sodium sulfonate) and an organic solvent (e.g., acetonitrile and methanol).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 266 nm.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of famotidine and any available impurity reference standards in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the famotidine API or ground tablets in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify impurities in the sample by comparing their retention times and peak areas to those of the standards.
-
Protocol 3: Dissolution Testing of Famotidine Tablets
Objective: To determine the in-vitro dissolution rate of famotidine from a tablet formulation.
Methodology (Based on USP recommendations): [13]
-
Dissolution Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of 0.1 M phosphate buffer, pH 4.5.
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at specified time points (e.g., 10, 20, 30, and 45 minutes).
-
Filter the samples promptly.
-
-
Analysis:
-
Determine the amount of famotidine dissolved using a suitable analytical method, such as UV-Vis spectrophotometry at approximately 265 nm or a validated HPLC method.
-
Calculate the percentage of the labeled amount of famotidine dissolved at each time point.
-
Famotidine Signaling Pathway (Histamine H2 Receptor Antagonism)
Famotidine does not have a complex intracellular signaling pathway in the traditional sense. Its mechanism of action is direct antagonism of the histamine H2 receptor on gastric parietal cells.
Caption: A diagram showing how famotidine blocks the histamine H2 receptor, thereby inhibiting the signaling cascade that leads to gastric acid secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of famotidine polymorphs: solid-state characteristics, thermodynamics, polymorphic transformation and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 10. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. uspnf.com [uspnf.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Famotidine Stability in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with famotidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to famotidine degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: My famotidine solution is showing unexpected degradation even under seemingly mild conditions. What are the primary factors I should consider?
A1: Famotidine is susceptible to degradation under several conditions. The most common factors are pH, exposure to light, oxidative stress, and temperature.[1][2][3] Famotidine is particularly unstable in acidic conditions (pH < 6.3) and is also susceptible to hydrolysis in alkaline environments.[1][2][4] It can also degrade when exposed to UV light or oxidizing agents.[5][6][7] Even ambient laboratory lighting and oxygen dissolved in your solvent can contribute to degradation over time.
Q2: I am observing extra peaks in my HPLC chromatogram when analyzing famotidine samples. What could these be?
A2: These extra peaks are likely degradation products of famotidine. Under different stress conditions, famotidine can degrade into several known impurities.
-
Acidic Hydrolysis: Leads to the formation of a propionamide intermediate and eventually the corresponding carboxylic acid.[2][8]
-
Basic Hydrolysis: Can result in the formation of [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide (an impurity listed in the British Pharmacopoeia) and other related compounds.[8][9]
-
Oxidative Degradation: The primary metabolite and a common degradation product is the Famotidine S-oxide.[10][11] Further oxidation can lead to the formation of a sulfone.[11]
-
Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. While famotidine shows some resistance to direct photolysis, the presence of other substances can enhance degradation.[6][7]
Q3: How can I minimize famotidine degradation in my aqueous stock solutions?
A3: To enhance the stability of your famotidine stock solutions, consider the following:
-
pH Control: Maintain the pH of your solution close to its point of maximum stability, which is approximately pH 6.3.[4] Use appropriate buffer systems to maintain this pH.
-
Light Protection: Prepare and store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[3]
-
Temperature Control: Store stock solutions at refrigerated temperatures (e.g., 4°C) to slow down the rate of degradation.[12]
-
Use of Antioxidants: In some cases, the addition of antioxidants like EDTA may help to mitigate oxidative degradation, but caution is advised as some antioxidants can act as pro-oxidants under certain conditions.[13]
-
Solvent Choice: Prepare stock solutions in a suitable solvent like methanol and make further dilutions in your aqueous experimental medium just before use.[14]
Q4: I am conducting a forced degradation study on famotidine. What are the recommended stress conditions?
A4: A comprehensive forced degradation study for famotidine should include the following conditions to ensure that your analytical method is stability-indicating:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 37°C for several hours.[12] | Hydrolysis of the sulfamoyl and amide groups.[2] |
| Base Hydrolysis | 0.1 M NaOH at room temperature.[15] | Hydrolysis leading to propionamide and other related products.[8] |
| Oxidation | 3% H₂O₂ at room temperature.[16] | Oxidation of the sulfide to S-oxide and sulfone.[11] |
| Thermal Degradation | 55-85°C.[1] | General thermal decomposition. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light.[6] | Photolytic cleavage and rearrangement. |
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays using famotidine.
-
Possible Cause: Famotidine may be degrading in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Analyze Media Post-Incubation: Take a sample of the cell culture medium at the end of your experiment and analyze it by HPLC to determine the final concentration of famotidine.
-
Time-Course Stability Study: Perform a stability study of famotidine in your specific cell culture medium under the same incubation conditions (temperature, CO₂, humidity) but without cells, to isolate the effect of the medium on degradation.
-
pH Monitoring: Measure the pH of your cell culture medium at the beginning and end of the experiment, as cellular metabolism can alter the pH, potentially accelerating famotidine degradation.
-
Fresh Preparations: Prepare fresh dilutions of famotidine from a stable stock solution immediately before each experiment.
-
Problem: Loss of famotidine potency in a formulated product during storage.
-
Possible Cause: Interaction with excipients or inadequate protection from environmental factors.
-
Troubleshooting Steps:
-
Excipient Compatibility Study: Perform a compatibility study by mixing famotidine with individual excipients and storing them under accelerated stability conditions. Analyze for degradation products. Some excipients may contain peroxide impurities that can accelerate oxidative degradation.[13]
-
Packaging Evaluation: Ensure that the packaging provides adequate protection from light and moisture.[5]
-
Headspace Analysis: For liquid formulations, consider the oxygen content in the headspace of the container, as this can contribute to oxidation. Purging with an inert gas like nitrogen can be a solution.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Famotidine
This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.
-
Objective: To quantify famotidine in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of ammonium acetate buffer (pH 2.9) and acetonitrile (84:16 v/v).[14][17]
-
Flow Rate: 1.5 mL/min.[14]
-
Detection Wavelength: 265 nm.[18]
-
Procedure:
-
Prepare standard solutions of famotidine in the mobile phase at known concentrations.
-
Prepare your experimental samples, diluting them with the mobile phase to fall within the concentration range of your standards.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the famotidine peak based on its retention time and peak area compared to the standards. Degradation products will typically have different retention times.
-
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Objective: To intentionally degrade famotidine under acidic conditions to identify degradation products and validate the stability-indicating nature of an analytical method.
-
Materials:
-
Famotidine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system and reagents (as per Protocol 1)
-
-
Procedure:
-
Prepare a solution of famotidine in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 37°C).[12]
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the solution.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase and analyze by HPLC.
-
Monitor the decrease in the famotidine peak area and the appearance and increase of degradation product peaks over time.
-
Visualizations
Famotidine Degradation Pathways
Caption: Major degradation pathways of famotidine under different stress conditions.
Experimental Workflow for Stability Testing
References
- 1. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. veeprho.com [veeprho.com]
- 4. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tpcj.org [tpcj.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. scielo.isciii.es [scielo.isciii.es]
- 12. setpublisher.com [setpublisher.com]
- 13. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of famotidine and ranitidine in vitro
A Comprehensive Guide for Researchers and Drug Development Professionals
Famotidine and ranitidine are both histamine H2 receptor antagonists renowned for their efficacy in reducing gastric acid secretion. While they share a common mechanism of action, in vitro studies reveal significant differences in their potency, receptor interaction, and physicochemical properties. This guide provides a detailed comparison of their in vitro performance, supported by experimental data and protocols to inform further research and development.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize key quantitative data from various in vitro studies, highlighting the comparative potency and activity of famotidine and ranitidine.
| Parameter | Famotidine | Ranitidine | Tissue/System | Reference |
| pA2 Value | 8.33 | - | Guinea Pig Atria | [1] |
| 7.86 | - | Guinea Pig Papillary Muscle | [1] | |
| 7.83 | - | Isolated Rat Gastric Secretion | [1] | |
| 7.71 | - | Guinea Pig Gallbladder | [1] | |
| 7.95 | 6.92 | Cat Gastric Mucosa | [2] | |
| - | 7.2 | Guinea Pig Isolated Right Atrium | [3] | |
| - | 6.95 | Rat Isolated Uterine Horn | [3] | |
| Potency Ratio (Famotidine:Ranitidine) | ~10:1 | 1 | Rat Uterus | [1] |
| 6-17:1 | 1 | Histamine-mediated acid secretion and adenylate cyclase activity in gastric tissue | [4] | |
| 7.5–9:1 | 1 | General Potency | [5] | |
| 6-10:1 | 1 | General Potency | [6] | |
| ~4.5:1 | 1 | Inhibition of dimaprit-induced hypersecretion in conscious gastric fistula cats | [2] | |
| IC50 (Inhibition of Dimaprit-induced Hypersecretion) | 0.067 +/- 0.015 µmol/kg | 0.30 +/- 0.025 µmol/kg | Conscious Gastric Fistula Cats | [2] |
| Effect on Lower Esophageal Sphincter (LES) Tone | 9.33% relaxation (at 4.5 x 10⁻⁵ M) | Statistically insignificant relaxation | Rat Isolated LES | [5][7] |
Key Findings from Quantitative Data:
-
Famotidine consistently demonstrates significantly higher potency than ranitidine across various in vitro models, with potency ratios ranging from approximately 4.5 to 17 times that of ranitidine.[1][2][4][5][6]
-
This difference in potency is reflected in the lower concentrations of famotidine required to achieve a therapeutic effect, as indicated by the comparative pA2 and IC50 values.[1][2]
-
Interestingly, at higher concentrations, famotidine induced a significant relaxation in the lower esophageal sphincter tone in rats, an effect not observed with ranitidine.[5][7]
Chemical Stability
The stability of a drug substance is a critical factor in its formulation and therapeutic efficacy. In vitro stability studies have compared famotidine and ranitidine under various conditions.
| Condition | Famotidine | Ranitidine Hydrochloride | Reference |
| In 5% Dextrose and 0.9% Sodium Chloride Injections | Stable for at least 15 days at 25°C and 63 days at 5°C | Stable for at least 15 days at 25°C and 63 days at 5°C | [8] |
| Relative Stability in IV Admixtures | Comparatively less stable in 5% dextrose injection than in 0.9% sodium chloride injection | Comparatively less stable in 5% dextrose injection than in 0.9% sodium chloride injection | [8] |
| Oxidative Stress (Hydrogen Peroxide) | Rapid and complete degradation within 4 hours at room temperature | - | [9] |
| Alkaline Conditions | Extensive degradation within 24 hours and complete degradation within 48 hours | - | [9] |
Key Findings from Stability Data:
-
Both famotidine and ranitidine exhibit good chemical stability in common intravenous admixtures for a practical duration.[8]
-
Both drugs show slightly reduced stability in dextrose solutions compared to saline.[8]
-
Famotidine is susceptible to rapid degradation under oxidative and alkaline conditions, which is an important consideration for formulation development.[9]
Mechanism of Action and Receptor Interaction
Both famotidine and ranitidine function as competitive and reversible antagonists of the histamine H2 receptor on gastric parietal cells.[5][10] This action blocks histamine-stimulated gastric acid secretion.[5][10] However, some in vitro studies suggest subtle differences in their interaction with the H2 receptor. Famotidine may dissociate from the receptor more slowly than ranitidine, which could contribute to its longer duration of action observed in some studies.[4] Furthermore, at low concentrations, famotidine exhibits competitive antagonism, but at higher concentrations, it can show unsurmountable antagonism.[1]
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to compare famotidine and ranitidine.
Isolated Tissue Experiments (Lower Esophageal Sphincter Tone)
This protocol is based on studies investigating the effects of H2 receptor antagonists on rat lower esophageal sphincter (LES) preparations.[5][7]
-
Tissue Preparation:
-
Lower esophageal sphincter tissues are obtained from rats.
-
The tissues are placed in a standard organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
The LES tissues are contracted with a cholinergic agonist, such as carbachol, to establish a stable baseline tone.
-
Freshly prepared solutions of famotidine or ranitidine are added directly to the tissue bath in cumulatively increasing concentrations.
-
The isometric tension of the LES strips is continuously recorded using a force-displacement transducer connected to a data acquisition system.
-
-
Data Analysis:
-
The relaxation induced by the test compounds is measured as a percentage decrease from the carbachol-induced contraction.
-
Statistical analysis (e.g., ANOVA) is performed to compare the effects of different concentrations of famotidine and ranitidine with a control group.
-
Histamine H2 Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of famotidine and ranitidine to H2 receptors, often using radioligand binding assays.
-
Membrane Preparation:
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled H2 receptor antagonist (e.g., ³H-tiotidine) and varying concentrations of the unlabeled competitor drugs (famotidine or ranitidine).[11]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each competitor drug. The Ki value represents the affinity of the drug for the H2 receptor.
-
Adenylate Cyclase Activity Assay
This assay measures the ability of H2 receptor antagonists to inhibit histamine-stimulated adenylate cyclase activity, a key step in the signaling pathway of gastric acid secretion.[12]
-
Cell/Membrane Preparation:
-
Isolated and enriched guinea pig parietal cells or membrane preparations from these cells are used as the source of adenylate cyclase.[12]
-
-
Assay Procedure:
-
The cell/membrane preparation is incubated with histamine in the presence and absence of varying concentrations of famotidine or ranitidine.
-
The reaction is initiated by the addition of ATP and other necessary cofactors.
-
The amount of cyclic AMP (cAMP) produced is measured using a suitable method, such as a competitive binding assay or an enzyme immunoassay.
-
-
Data Analysis:
-
The inhibitory effect of the antagonists on histamine-stimulated cAMP production is determined.
-
The data can be used to construct Schild plots to determine the pA2 values, which provide a measure of the antagonist's potency.[12]
-
Visualizing Pathways and Workflows
Histamine H2 Receptor Signaling Pathway
Caption: Mechanism of action of famotidine and ranitidine.
Experimental Workflow for In Vitro Comparison
Caption: General workflow for in vitro H2 antagonist comparison.
Conclusion
The in vitro evidence strongly supports that famotidine is a more potent histamine H2 receptor antagonist than ranitidine. This increased potency is a key differentiator between the two compounds. While both are effective at inhibiting histamine-mediated pathways, the nuances in their receptor interactions and chemical stability profiles provide valuable insights for researchers and drug development professionals. The experimental protocols and data presented in this guide offer a foundation for further investigation into the pharmacological characteristics of these and other H2 receptor antagonists.
References
- 1. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of famotidine on cat gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkjgastroenterol.org [turkjgastroenterol.org]
- 6. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of famotidine and ranitidine on lower esophageal sphincter tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical stabilities of famotidine and ranitidine hydrochloride in intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. turkjgastroenterol.org [turkjgastroenterol.org]
- 11. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of Famotidine
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of famotidine's selectivity for the histamine H2 receptor against other histamine receptor subtypes and alternative H2 receptor antagonists. The information is supported by experimental data, detailed methodologies, and visual diagrams to elucidate key pathways and processes.
Introduction
Famotidine is a potent and highly selective histamine H2 receptor antagonist.[1][2][3] Its primary pharmacological action is the competitive inhibition of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, which in turn suppresses gastric acid secretion.[4][5][6] The clinical efficacy and safety profile of an H2 receptor antagonist are critically dependent on its selectivity for the H2 receptor over other histamine receptor subtypes (H1, H3, H4), thereby minimizing off-target effects.[5] This guide examines the experimental evidence that substantiates famotidine's selectivity.
Data Presentation: Comparative Receptor Antagonist Potency
The selectivity of famotidine for the H2 receptor has been quantified in various in vitro systems. A common method is to determine the concentration of the antagonist required to inhibit 50% of the maximal response (IC50) induced by an agonist, such as histamine. The data below, derived from a study on human gastric fundic membranes, compares the potency of famotidine with antagonists for H1 (triprolidine) and H3 (thioperamide) receptors in inhibiting histamine-induced adenylate cyclase activity, a key downstream signal of H2 receptor activation.
| Antagonist | Primary Target | IC50 (µM) on H2 Receptor-Mediated Adenylate Cyclase Activation | Fold Selectivity for H2 (relative to Famotidine) |
| Famotidine | H2 Receptor | 0.3 | 1x |
| Triprolidine | H1 Receptor | 100 | ~333x less potent |
| Thioperamide | H3 Receptor | 2000 | ~6700x less potent |
| Data sourced from studies on human fundic membranes.[2][7] |
Further studies have established that on a weight basis, famotidine is approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine, two other H2 receptor antagonists.[1][4] Unlike cimetidine, famotidine does not significantly interact with the cytochrome P-450 enzyme system, leading to fewer drug-drug interactions.[1]
Experimental Protocols
The quantitative data validating famotidine's selectivity are primarily derived from functional assays and radioligand binding studies.
1. Adenylate Cyclase Activation Assay in Human Gastric Membranes
This functional assay measures the ability of an antagonist to block the histamine-induced activation of adenylate cyclase, a key enzyme in the H2 receptor signaling cascade.
-
Tissue Preparation: Membranes are prepared from the human gastric fundus, a region rich in H2 receptor-expressing parietal cells.
-
Assay Procedure:
-
The prepared membranes are incubated with histamine at various concentrations to establish a dose-response curve for the activation of adenylate cyclase. Enzyme activity is typically measured by quantifying the production of cyclic AMP (cAMP).
-
To determine antagonist potency, the membranes are pre-incubated with a fixed concentration of an antagonist (e.g., famotidine, triprolidine, thioperamide).
-
Histamine is then added, and the adenylate cyclase activity is measured again.
-
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the maximal histamine-induced cAMP production is determined as the IC50 value. A lower IC50 value indicates higher antagonist potency. This assay demonstrated that famotidine inhibited this pathway at a much lower concentration than H1 or H3 antagonists.[2][7]
2. Radioligand Binding Assay
This technique directly measures the binding of a ligand to a receptor. It is used to determine the affinity of a drug for a specific receptor subtype.
-
System: The assay is often performed using cultured cells (e.g., HEK293T) that have been genetically engineered to express a high number of a specific receptor, such as the human H2 receptor.[8][9]
-
Protocol (Competitive Binding):
-
Cells or cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]tiotidine, a known H2 antagonist) that binds specifically to the H2 receptor.
-
Increasing concentrations of an unlabeled competing ligand (the "cold" ligand, such as famotidine) are added to the incubation mixture.
-
The unlabeled ligand competes with the radioligand for binding to the H2 receptor.
-
After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptors is measured.
-
-
Data Analysis: The data are used to calculate the Ki (inhibition constant), which represents the affinity of the competing ligand for the receptor. A lower Ki value signifies a higher binding affinity.
Mandatory Visualizations
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein subunit.[10] Activation of this pathway leads to the stimulation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to produce a physiological response, such as gastric acid secretion.[10] Some evidence also suggests that the H2 receptor can couple to other G-proteins to activate the phosphoinositide (PLC) signaling cascade.[11][12]
Caption: The primary (solid lines) and secondary (dashed lines) signaling pathways of the H2 receptor.
Experimental Workflow for Receptor Selectivity
The following diagram illustrates a generalized workflow for a competitive radioligand binding assay, a standard method for determining the binding affinity and selectivity of a drug like famotidine.
Caption: Workflow for a competitive radioligand binding assay to determine drug affinity.
References
- 1. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. famotidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacological control of the human gastric histamine H2 receptor by famotidine:comparison with H1, H2 and H3 receptor agonists and antagonists | Semantic Scholar [semanticscholar.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Multiple signaling pathways of histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Famotidine and Cimetidine at the Histamine H2 Receptor: A Comprehensive Analysis
For Immediate Release
This guide provides a detailed comparative analysis of the potency of two widely used histamine H2 receptor antagonists, famotidine and cimetidine. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their relative efficacy based on experimental data. This document summarizes quantitative potency data, outlines detailed experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of their pharmacological properties.
Executive Summary
Famotidine consistently demonstrates significantly higher potency as a histamine H2 receptor antagonist compared to cimetidine. In vitro studies indicate that famotidine is approximately 20 to 50 times more potent than cimetidine in inhibiting histamine-stimulated gastric acid secretion.[1] This difference in potency is reflected in their respective binding affinities for the H2 receptor.
Quantitative Potency Analysis
The potency of famotidine and cimetidine has been evaluated in various in vitro systems, most notably through the assessment of their ability to antagonize histamine-stimulated cyclic AMP (cAMP) accumulation in isolated guinea pig gastric glands. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a key metric for quantifying antagonist potency. A higher pA2 value indicates greater potency.
| Antagonist | Assay System | Potency Metric | Value | Reference |
| Famotidine | Isolated Guinea Pig Gastric Glands (Histamine-stimulated cAMP accumulation) | pA2 | 7.60 | [2] |
| Cimetidine | Isolated Guinea Pig Gastric Glands (Histamine-stimulated cAMP accumulation) | pA2 | 6.41 | [2] |
| Cimetidine | Isolated Rabbit Gastric Mucosal Cells ([14C]aminopyrine uptake) | Ki (nM) | 500-800 | [3] |
Note: The pA2 values can be used to calculate the dissociation constant (KB), where pA2 = -log(KB). A higher pA2 value corresponds to a lower KB and thus higher binding affinity.
Mechanism of Action: H2 Receptor Signaling Pathway
Both famotidine and cimetidine are competitive antagonists of the histamine H2 receptor.[4] The activation of the H2 receptor by histamine, its endogenous agonist, initiates a signaling cascade that leads to the stimulation of gastric acid secretion in parietal cells. Famotidine and cimetidine exert their effects by reversibly binding to the H2 receptor, thereby preventing histamine from binding and initiating this cascade.
Experimental Protocols
Radioligand Binding Assay for H2 Receptor
This protocol describes a method for determining the binding affinity of famotidine and cimetidine to the histamine H2 receptor using a radiolabeled antagonist, such as [3H]-tiotidine.
Objective: To determine the dissociation constant (Ki) of unlabeled ligands (famotidine, cimetidine) for the H2 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H2 receptor.
-
[3H]-tiotidine (radioligand).
-
Unlabeled tiotidine.
-
Famotidine and cimetidine stock solutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Cell Preparation: Culture and harvest HEK293-H2R cells. Prepare a cell membrane suspension.
-
Assay Setup: In a series of tubes, add a constant concentration of [3H]-tiotidine.
-
Competition Binding: Add increasing concentrations of the unlabeled competitor (famotidine or cimetidine) to the tubes. Include a set of tubes with an excess of unlabeled tiotidine to determine non-specific binding, and a set with only the radioligand for total binding.
-
Incubation: Add the cell membrane preparation to each tube and incubate at a controlled temperature (e.g., 4°C) to reach equilibrium (e.g., 40 minutes).[5]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the functional antagonism of famotidine and cimetidine by quantifying their effect on histamine-stimulated adenylyl cyclase activity.
Objective: To determine the pA2 values of famotidine and cimetidine by measuring their ability to inhibit histamine-induced cAMP production.
Materials:
-
Isolated guinea pig gastric glands or other suitable cell/membrane preparation expressing H2 receptors.
-
Histamine solution.
-
Famotidine and cimetidine stock solutions.
-
Assay buffer containing ATP and an ATP-regenerating system.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP standard solutions.
-
cAMP assay kit (e.g., based on competition with [3H]cAMP for PKA).[5]
Procedure:
-
Preparation of Gastric Glands: Isolate gastric glands from guinea pig stomach mucosa following established enzymatic digestion protocols.
-
Pre-incubation with Antagonist: Pre-incubate aliquots of the gastric gland suspension with various concentrations of either famotidine or cimetidine.
-
Stimulation with Agonist: Add increasing concentrations of histamine to the gland suspensions (both with and without antagonist) to generate dose-response curves.
-
Incubation: Incubate the mixture for a defined period (e.g., 9 minutes) at 37°C to allow for cAMP production.[5]
-
Termination of Reaction: Stop the reaction by adding a solution like ethanol and heating.
-
cAMP Quantification: Centrifuge the samples and measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.
-
Data Analysis:
-
Plot the concentration of cAMP produced against the logarithm of the histamine concentration to generate dose-response curves in the absence and presence of different concentrations of the antagonist.
-
Determine the EC50 of histamine for each curve.
-
Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence.
-
The x-intercept of the Schild plot provides the pA2 value.
-
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cimetidine with new H2-antagonists in rabbit and guinea pig gastric cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking famotidine against novel acid suppressants
An Objective Comparison of Famotidine and Novel Potassium-Competitive Acid Blockers in Gastric Acid Suppression
Introduction
For decades, the management of acid-related gastrointestinal disorders has been dominated by two main classes of drugs: histamine-2 receptor antagonists (H2RAs) and proton pump inhibitors (PPIs). Famotidine, a potent H2RA, has long been a cornerstone in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing gastric acid secretion.[][2][3] However, the landscape of acid suppression is evolving with the advent of novel drug classes. Among these, the potassium-competitive acid blockers (P-CABs) represent a significant advancement, offering a different mechanism of action and potentially overcoming some limitations of older therapies.[4][5][6]
This guide provides an objective, data-driven comparison of famotidine against novel P-CABs such as vonoprazan, tegoprazan, fexuprazan, and linaprazan glurate. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate these compounds.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between famotidine and P-CABs lies in their molecular targets within the gastric acid secretion pathway.
Famotidine: As an H2RA, famotidine acts upstream in the signaling cascade. It competitively and reversibly blocks histamine H2 receptors on the basolateral membrane of gastric parietal cells.[2][7] This action prevents histamine from stimulating the cells, leading to reduced intracellular cyclic AMP (cAMP) levels and consequently, decreased activity of the H+, K+-ATPase (the proton pump), which is the final step in acid secretion.[7][8]
Potassium-Competitive Acid Blockers (P-CABs): P-CABs act directly on the final common pathway of acid secretion—the H+, K+-ATPase enzyme.[9][10] Unlike PPIs, which require an acidic environment for activation and bind irreversibly, P-CABs bind ionically and reversibly to the potassium-binding site of the proton pump.[4][5][11] This competitive inhibition blocks the exchange of H+ and K+ ions, effectively halting acid secretion.[4] A key advantage of this mechanism is that P-CABs do not require acid activation and can inhibit both active and inactive proton pumps, leading to a more rapid and consistent onset of action.[4][11]
Signaling Pathway of Gastric Acid Secretion
The following diagram illustrates the primary pathways regulating acid secretion by parietal cells and the points of inhibition for H2RAs (Famotidine) and P-CABs. Gastrin, acetylcholine (ACh), and histamine are the main secretagogues. Famotidine blocks the histamine pathway, while P-CABs block the final step of the proton pump.
Caption: Gastric acid secretion pathway and inhibitor targets.
Comparative Efficacy: Quantitative Data
The following tables summarize key performance indicators for famotidine and various P-CABs based on available clinical trial data.
Table 1: Onset of Action and Intragastric pH Control
| Drug (Dosage) | Time to Reach pH > 4 | Median Intragastric pH (First 6 Hours) | % Time pH > 4 (24 Hours) | Citation(s) |
| Famotidine (20 mg) | ~1-3 hours | 4.45 | ~40-50% | [2][12][13][14] |
| Vonoprazan (20 mg) | ~2-3 hours | 4.30 | 85.2% (after 7 days) | [12][13][14][15] |
| Tegoprazan (50 mg) | Rapid (within 1-2 hours) | Not directly compared to famotidine | Sustained elevation (specific % varies) | [16] |
| Fexuprazan (40 mg) | Rapid | Not directly compared to famotidine | Sustained elevation | [17] |
Note: Direct head-to-head, 24-hour pH studies between famotidine and all novel P-CABs are limited. P-CAB data often comes from comparisons with PPIs.
Table 2: Clinical Efficacy in Erosive Esophagitis (EE)
| Drug (Dosage) | 4-Week Healing Rate (All EE Grades) | 8-Week Healing Rate (All EE Grades) | 4-Week Healing Rate (Severe EE - LA Grade C/D) | Citation(s) |
| Famotidine | Varies (Generally lower than PPIs/P-CABs) | ~70-80% | Not typically first-line for severe EE | [] |
| Vonoprazan (20 mg) | ~90-95% | >95% | Significantly higher than PPIs | [18] |
| Tegoprazan (50 mg) | ~88-91% | ~99% | Not specified | [19] |
| Fexuprazan (40 mg) | ~99% | Not applicable (most healed by 4 weeks) | 100% (in one study) | [20] |
| Linaprazan glurate | 80% (all grades), 89% (Grade C/D) | Not reported in Phase II | 89% | [21] |
Note: Famotidine is less commonly used for initial healing of moderate to severe EE compared to more potent agents. P-CAB trials often use a PPI as a comparator, not famotidine.
Experimental Protocols
Detailed and standardized protocols are crucial for the objective evaluation of acid suppressants. Below are representative methodologies for key in-vivo and in-vitro experiments.
Clinical Trial Protocol: Efficacy in Erosive Esophagitis
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority Phase III trial.[19][22]
-
Patient Population: Adult patients (18-75 years) with symptoms of GERD and endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D). Key exclusion criteria include history of gastric surgery, Zollinger-Ellison syndrome, or use of other acid-suppressing drugs within 14 days of screening.
-
Intervention: Patients are randomized into two or more arms. For example:
-
Primary Endpoint: The cumulative proportion of patients with endoscopically confirmed healing of erosive esophagitis at Week 8. Healing is defined as the absence of mucosal breaks (LA Grade N).[22]
-
Secondary Endpoints:
-
Data Analysis: The primary efficacy analysis is typically performed on both the full analysis set (FAS) and the per-protocol set (PPS). Non-inferiority is concluded if the lower limit of the 95% confidence interval for the difference in healing rates is greater than a pre-specified margin (e.g., -10%).[19]
In-Vitro Assay Protocol: H+, K+-ATPase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of a compound on the proton pump.
-
Materials:
-
Porcine or rabbit gastric microsomes (rich in H+, K+-ATPase).
-
Test compounds (Famotidine, P-CABs) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl), ATP, KCl, and a pH-sensitive fluorescent probe or a system to measure phosphate release.
-
-
Methodology:
-
Preparation: Gastric microsomes are pre-incubated with the test compound at various concentrations in the assay buffer.
-
Reaction Initiation: The enzyme reaction is initiated by adding ATP. The H+, K+-ATPase hydrolyzes ATP to pump H+ ions into the microsomal vesicles in exchange for K+ ions.
-
Measurement: The enzyme activity is measured by quantifying the rate of ATP hydrolysis, typically through a colorimetric assay that measures the amount of inorganic phosphate released.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (no compound). The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined by fitting the data to a dose-response curve. This allows for a direct comparison of the potency of different inhibitors at the molecular target.
-
Experimental and Clinical Workflow
The diagram below outlines a typical workflow for the development and comparative testing of a new acid suppressant against an established drug like famotidine.
Caption: Workflow for comparative clinical trials of acid suppressants.
Conclusion
The emergence of P-CABs marks a significant evolution in gastric acid suppression. While famotidine remains a valuable therapeutic option, particularly for on-demand relief of milder symptoms due to its rapid onset, P-CABs demonstrate superior potency and duration of action.[8][12] Clinical data consistently show that P-CABs like vonoprazan and tegoprazan achieve higher and faster healing rates in erosive esophagitis, especially in severe cases, when compared to older drug classes.[18][19] Their distinct mechanism of action—direct, reversible, potassium-competitive blockade of the proton pump—underpins their rapid, potent, and sustained acid suppression.[4][5] For researchers and drug developers, P-CABs represent a new standard of efficacy in acid control, offering a promising platform for treating severe acid-related disorders and addressing the unmet needs of patients who respond inadequately to previous therapies.
References
- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 5. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Approach to Gastric Acid Suppression: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 8. kenvuepro.com [kenvuepro.com]
- 9. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Comparison of the early effects of vonoprazan, lansoprazole and famotidine on intragastric pH: a three-way crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the early effects of vonoprazan, lansoprazole and famotidine on intragastric pH: a three-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Randomised clinical trial: comparison of tegoprazan and lansoprazole as maintenance therapy for healed mild erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Randomized Multicenter Study to Evaluate the Efficacy and Safety of Fexuprazan According to the Timing of Dosing in Patients With Erosive Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Famotidine's Clinical Trial Results: A Laboratory Guide
For Researchers, Scientists, and Drug Development Professionals
Recent clinical trials have explored the off-label use of famotidine, a well-known histamine H2 receptor antagonist, for conditions beyond its traditional indications for gastric acid-related disorders. Notably, studies investigating its role in COVID-19 have suggested a potential benefit in accelerating symptom resolution and reducing inflammation, independent of a direct antiviral effect.[1][2][3][4][5] This guide provides a framework for researchers aiming to replicate and explore the mechanistic underpinnings of these clinical findings in a laboratory setting. It objectively compares potential experimental approaches and provides detailed protocols for key assays.
Unraveling the Mechanism: Beyond H2 Receptor Blockade
While famotidine's primary mechanism of action is the competitive inhibition of histamine H2 receptors, in vitro and in vivo studies suggest that its therapeutic effects in inflammatory conditions may stem from alternative pathways.[6][7] Laboratory investigations have largely ruled out direct antiviral activity against SARS-CoV-2.[8][9][10] Instead, the focus has shifted to two primary hypotheses: the modulation of the TLR3-mediated inflammatory signaling pathway and the activation of the vagus nerve inflammatory reflex.
Comparative Analysis of Preclinical Models
To investigate the anti-inflammatory and immunomodulatory properties of famotidine observed in clinical trials, a variety of in vitro and in vivo models can be employed. The choice of model will depend on the specific hypothesis being tested.
| Model Type | Specific Model | Key Applications | Endpoints to Measure | References |
| In Vitro | Caco-2 (human colorectal adenocarcinoma) cells | Investigating TLR3 signaling in response to viral mimics (e.g., poly(I:C)) or SARS-CoV-2 infection. | NF-κB activation, IRF3 phosphorylation, cytokine/chemokine expression (e.g., IL-6, CCL2), TLR3 expression. | [1] |
| A549 (human lung carcinoma) cells | Studying interferon response and inflammatory signaling in lung epithelial cells. | Interferon-stimulated gene (ISG) expression, cytokine secretion. | [1] | |
| RAW 264.7 (murine macrophage-like) cells | Assessing direct effects of famotidine on macrophage activation and cytokine production. | TNF-α and IL-6 secretion in response to LPS. | [5] | |
| Primary murine macrophages | Validating findings from cell lines in primary immune cells. | Cytokine profiling. | [5] | |
| Mast cells | Investigating the effect of famotidine on mast cell degranulation and histamine release. | Histamine release assays, cAMP levels. | [7] | |
| HEK293T cells expressing histamine H2 receptor | Confirming on-target activity and measuring binding affinity. | Radioligand binding assays, cAMP accumulation assays. | [6][11] | |
| In Vivo | Lipopolysaccharide (LPS)-induced cytokine storm in mice | Modeling systemic inflammation to assess the anti-inflammatory effects of famotidine. | Serum and tissue levels of TNF-α and IL-6, survival rates. | [5][9] |
| Ovalbumin (OVA)-sensitized rats | A model of airway inflammation to study the effects of famotidine on allergic inflammatory responses. | Inflammatory cell counts in bronchoalveolar lavage fluid (BALF), lung histopathology. | [12] |
Experimental Protocols
In Vitro Investigation of TLR3-Mediated Signaling
Objective: To determine if famotidine modulates the Toll-like receptor 3 (TLR3) signaling pathway in response to a viral mimic.
Cell Line: Caco-2 cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells to 80-90% confluency in appropriate media.
-
Pre-treatment: Treat cells with varying concentrations of famotidine (e.g., 10-100 µM) for 12-24 hours.
-
Stimulation: Stimulate the cells with the TLR3 agonist polyinosinic:polycytidylic acid (poly(I:C)) to mimic viral dsRNA.
-
Lysate Preparation: After the desired stimulation time (e.g., 6-24 hours), lyse the cells to extract protein and RNA.
-
Western Blot Analysis: Perform Western blotting on protein lysates to analyze the phosphorylation status of key signaling proteins such as TBK1 and IRF3.
-
RT-qPCR Analysis: Use RNA extracts to perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of downstream inflammatory genes like CCL2 and IL6, and interferon-stimulated genes like ISG15.
-
NF-κB Reporter Assay: Transfect cells with an NF-κB reporter plasmid prior to treatment and measure reporter gene activity (e.g., luciferase) to quantify NF-κB activation.
In Vivo Assessment of Anti-Inflammatory Effects
Objective: To evaluate the in vivo efficacy of famotidine in a model of systemic inflammation.
Animal Model: C57BL/6 mice.
Methodology:
-
Acclimatization: Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week.
-
Treatment: Administer famotidine (e.g., 4 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
Induction of Inflammation: Thirty minutes after famotidine administration, induce a cytokine storm by IP injection of lipopolysaccharide (LPS) (e.g., 7 mg/kg).
-
Sample Collection: At a designated time point (e.g., 2.5 hours post-LPS injection), euthanize the mice and collect blood and spleen tissue.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum and spleen homogenates using ELISA or a multiplex cytokine assay.
-
Survival Study: In a separate cohort of animals, monitor survival for a defined period following LPS administration.
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 3. Press Releases - Mouse model suitable for predicting cytokine storm by antibodies such as TGN1412 - Paul-Ehrlich-Institut [pei.de]
- 4. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models of Cytokine storm | Redoxis [redoxis.se]
- 10. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researcherslinks.com [researcherslinks.com]
Safety Operating Guide
Personal protective equipment for handling Elpamotide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elpamotide. The following procedures are based on best practices for handling potent peptides and should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. For tasks with a higher risk of exposure, consider double-gloving.[1] |
| Eye Protection | Safety goggles | ANSI Z87.1 compliant safety goggles are required to protect against splashes or airborne particles.[1][2] |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing.[1][3] |
| Respiratory Protection | Respirator | Use of a respirator is recommended when handling the lyophilized powder to avoid inhalation.[4][5] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory.[2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity and stability of this compound. Lyophilized peptides are sensitive to moisture and temperature fluctuations.
Receiving and Initial Storage:
-
Upon receipt, immediately transfer the sealed vial to a freezer set at -20°C or lower for long-term storage.[4][6]
-
Protect the vial from light by storing it in a dark container or box.[6]
Reconstitution Procedure:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Use a sterile syringe and an appropriate sterile solvent, such as bacteriostatic water, for reconstitution.[7]
-
Slowly inject the solvent into the vial, allowing it to dissolve the peptide powder with gentle swirling. Do not shake the vial.[8]
-
Once reconstituted, store the solution at 2-8°C and use it within a few days, as stability in solution is limited.[6]
The following diagram illustrates the workflow for safe handling of this compound from receipt to use.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Categories and Disposal Procedures:
| Waste Category | Disposal Procedure |
| Unused this compound (Lyophilized Powder) | Treat as chemical waste. Dissolve in a combustible solvent and dispose of through a licensed chemical waste handler.[4] |
| Unused this compound (Reconstituted Solution) | Dispose of as chemical waste. Do not pour down the drain. |
| Contaminated Labware (Vials, Syringes, etc.) | Place in a designated sharps container or a sealed bag for chemical waste. |
| Contaminated PPE (Gloves, etc.) | Place in a sealed bag and dispose of as chemical waste. |
Decontamination:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable deactivating agent or 70% isopropyl alcohol.[3]
The logical relationship for the disposal of this compound waste is outlined in the diagram below.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. peptideskingdom.com [peptideskingdom.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. bachem.com [bachem.com]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. thepeptidereport.com [thepeptidereport.com]
- 8. Trust Peptides Unlocking The Potential Of Peptides [trustpeptides.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
